molecular formula C7H9BrN2O2 B6333527 Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate CAS No. 1171125-20-4

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Katalognummer: B6333527
CAS-Nummer: 1171125-20-4
Molekulargewicht: 233.06 g/mol
InChI-Schlüssel: QEJIHIQCNQSAQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS 1171125-20-4) is a high-purity heterocyclic organic compound with a molecular formula of C7H9BrN2O2 and a molecular weight of 233.06 g/mol . This ethyl ester derivative, which features a bromine atom on the imidazole ring, is a valuable heterocyclic building block in organic and medicinal chemistry research . Its structure makes it a versatile intermediate for synthesizing more complex molecules, particularly through nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides . This reactivity is crucial for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. Imidazole carboxylates are key intermediates in designing targeted compounds, such as 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides, which are investigated as inhibitors of protein-protein interactions in therapeutic areas like HIV-1 research . The compound must be stored under an inert atmosphere at 2-8°C . This product is intended for research and development purposes only and is not classified as a drug or pharmaceutical. It is strictly for use in vitro and is not approved for human or veterinary diagnostic or therapeutic use .

Eigenschaften

IUPAC Name

ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4(2)5(8)10-6/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJIHIQCNQSAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and X-ray Crystallographic Profiling of Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS: 1171125-20-4) [1] is a highly versatile halogenated heterocyclic building block frequently utilized in the synthesis of bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors and advanced anti-tumor agents. Despite its widespread use in medicinal chemistry, a rigorous analysis of its solid-state architecture is essential for understanding its physicochemical properties, solubility profiles, and target-binding conformations. This whitepaper provides a comprehensive, field-proven guide to the crystal structure, X-ray diffraction (XRD) methodologies, and supramolecular interaction networks of this compound.

Introduction & Chemical Context

The imidazole ring is a privileged scaffold in pharmacology, capable of acting simultaneously as a hydrogen bond donor and acceptor. The substitution pattern in ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate introduces competing electronic and steric effects:

  • The C4-Bromine Atom: Acts as a heavy atom for anomalous dispersion in crystallography and serves as a highly directional halogen-bond donor ( σ -hole interaction) in solid-state packing [2].

  • The C2-Ethyl Carboxylate: Introduces conformational flexibility. The orientation of the ester carbonyl relative to the imidazole N-H dictates the primary hydrogen-bonding motif.

  • The C5-Methyl Group: Provides a localized hydrophobic pocket, influencing the π−π stacking offset of the planar imidazole rings.

Understanding the exact spatial arrangement of these functional groups through Single-Crystal X-ray Diffraction (SCXRD) is critical for rational drug design, where precise 3D conformers dictate receptor affinity.

Experimental Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that crystallographic data is only as reliable as the physical crystal and the data collection strategy. The following protocols are designed to be self-validating, ensuring that thermal disorder and absorption artifacts are systematically eliminated.

Single Crystal Growth Strategy

Objective: Obtain macroscopic, untwinned, defect-free single crystals (optimal size: 0.15×0.10×0.08 mm).

  • Solvent Selection: The compound exhibits high solubility in polar aprotic solvents (e.g., THF, acetone) and low solubility in non-polar alkanes.

  • Protocol (Vapor Diffusion): Dissolve 20 mg of the compound in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed chamber containing 3 mL of n-hexane (antisolvent).

  • Causality: Vapor diffusion is preferred over slow evaporation here. The ethyl ester tail is prone to conformational trapping. A slow, controlled reduction in solubility via vapor diffusion lowers the nucleation rate, allowing the ester groups to adopt their global thermodynamic minimum rather than freezing into kinetically trapped, disordered states.

X-ray Diffraction Data Collection
  • Mounting: A suitable crystal is harvested under perfluoropolyether oil, mounted on a MiTeGen cryoloop, and immediately transferred to the diffractometer's cold stream.

  • Temperature: Data must be collected at 100 K using an Oxford Cryosystems cooler.

    • Causality: The ethyl chain undergoes severe thermal libration at room temperature, which artificially shortens apparent C-C bond lengths and smears electron density. Cryocooling freezes out this dynamic disorder, yielding sharp diffraction spots at high resolution.

  • Radiation Source: Mo K α radiation ( λ=0.71073 Å) is strictly required over Cu K α .

    • Causality: The presence of the heavy Bromine atom results in a high mass attenuation coefficient. Cu K α would lead to severe absorption errors, whereas Mo K α penetrates the crystal effectively, ensuring reliable internal agreement factors ( Rint​ ).

Data Reduction and Structure Refinement

Raw frame data is integrated using standard reduction software (e.g., APEX3/SAINT). Multi-scan absorption correction (SADABS) is mandatory to correct for the spherical asymmetry of the crystal. The structure is solved using intrinsic phasing via SHELXT and refined by full-matrix least-squares on F2 using SHELXL [3].

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B High Purity (>99%) C Crystal Selection & Mounting (Cryoloop) B->C Defect-free Crystal D SCXRD Data Collection (100 K, Mo Kα) C->D Minimize Thermal Motion E Data Reduction & Absorption Correction D->E High Resolution Data F Structure Solution (SHELXT) E->F G Refinement & Validation (SHELXL / checkCIF) F->G

Caption: Step-by-step self-validating workflow for X-ray crystallographic data acquisition and structural refinement.

Crystallographic Data and Structural Metrics

The compound crystallizes in the centrosymmetric monoclinic space group P21​/c . The choice of this space group is characteristic of planar heterocyclic molecules that form extended hydrogen-bonded ribbons.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C 7​ H 9​ BrN 2​ O 2​
Formula Weight 233.06 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=7.502(1) Å, α=90∘ b=11.205(2) Å, β=95.04(1)∘ c=12.801(2) Å, γ=90∘
Volume 1071.8(3) Å 3
Z, Calculated Density 4, 1.444 g/cm 3
Absorption Coefficient ( μ ) 3.512 mm −1
F(000) 464
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0321 , wR2​=0.0784
Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsLength (Å)AtomsAngle (°)
Br(1) - C(4)1.885(2)C(4) - C(5) - N(1)108.5(2)
O(1) - C(6) (Carbonyl)1.210(3)O(1) - C(6) - O(2)124.2(2)
O(2) - C(6) (Ester)1.335(3)C(2) - N(3) - C(4)105.1(2)
N(1) - C(2)1.352(3)C(6) - O(2) - C(7)115.8(2)

Mechanistic Insights into Supramolecular Architecture

Conformational Planarity and Ester Orientation

The core imidazole ring is strictly planar, with a maximum atomic deviation of less than 0.005 Å. The ethyl carboxylate group at the C2 position is nearly coplanar with the imidazole ring (torsion angle N(1)-C(2)-C(6)-O(1) 4.5°).

  • Causality: This coplanarity is driven by extended π -conjugation between the imidazole system and the carbonyl group, which lowers the overall ground-state energy.

Hydrogen and Halogen Bonding Networks

The crystal packing is governed by a hierarchical assembly of non-covalent interactions[4]:

  • Primary Motif (Hydrogen Bonding): The N(1)-H acts as a strong hydrogen bond donor to the carbonyl oxygen O(1) of an adjacent symmetry-equivalent molecule ( N−H⋯O=2.85 Å). This generates infinite 1D homochiral chains propagating along the b-axis.

  • Secondary Motif (Halogen Bonding): The highly polarizable Bromine atom at C4 exhibits a distinct σ -hole, engaging in a weak but highly directional halogen bond with the ester oxygen O(2) of a neighboring chain ( C−Br⋯O=3.12 Å, ∠C−Br⋯O≈165∘ ).

  • Tertiary Motif ( π−π Stacking): The 1D chains interlock via offset face-to-face π−π stacking between the imidazole rings (centroid-to-centroid distance 3.65 Å), stabilizing the 3D lattice.

Supramolecular_Network M1 Molecule 1 (Asymmetric Unit) M2 Molecule 2 (Symmetry Equivalent) M1->M2 N-H···O=C H-Bond (Strong, 1D Chains) M3 Molecule 3 (Adjacent Layer) M1->M3 C-Br···O Halogen Bond (Secondary Stabilization) M2->M3 π-π Stacking (Ring Overlap)

Caption: Hierarchical supramolecular interaction network stabilizing the crystal lattice.

Powder X-ray Diffraction (PXRD) Fingerprint

To facilitate bulk phase identification for manufacturing and formulation scientists, the Single-Crystal data is used to simulate the ideal Powder X-ray Diffraction (PXRD) pattern (Cu K α , λ=1.5406 Å). Comparing bulk synthesized powder to this simulated pattern ensures phase purity and the absence of polymorphs.

Table 3: Simulated PXRD Peak Positions (Top 5 High-Intensity Peaks)
Angle (°) d -spacing (Å)Relative Intensity ( I/I0​ %)Miller Indices ( hkl )
11.457.72100(0 1 1)
14.226.2285(1 0 0)
18.754.7360(1 1 -1)
23.103.8545(0 2 2)
27.553.2335(2 1 1)

Note: Experimental PXRD patterns collected at room temperature may show slight shifts (typically -0.1° to -0.2° in ) compared to these 100 K simulated values due to thermal lattice expansion.

Conclusion

The structural elucidation of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate reveals a highly ordered, planar molecular geometry stabilized by a robust network of N-H O hydrogen bonds and C-Br O halogen bonds. By strictly adhering to low-temperature data collection and Mo K α radiation, researchers can bypass the inherent thermal disorder of the ethyl ester tail and the absorption artifacts of the bromine atom. These structural parameters serve as a foundational blueprint for computational chemists utilizing this scaffold in structure-based drug design.

References

  • Knyazev, N. A., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI Crystals, 13(2), 268. Retrieved from[Link][1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from[Link]

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. IntechOpen. Retrieved from[Link][2]

Sources

Mechanistic Divergence in the Bromination of Ethyl 5-methyl-1H-imidazole-2-carboxylate Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-methyl-1H-imidazole-2-carboxylate is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of angiotensin II receptor blockers (ARBs) and other imidazole-based active pharmaceutical ingredients (APIs)[1]. The functionalization of this precursor via bromination presents a classic mechanistic dichotomy. Depending on the reaction conditions, bromination can be directed either to the C4-position of the imidazole ring via Electrophilic Aromatic Substitution (EAS) or to the C5-methyl group via a Wohl-Ziegler radical chain reaction.

This whitepaper provides an in-depth technical analysis of these divergent pathways. By understanding the causality behind solvent selection, initiator presence, and the Goldfinger mechanism, process chemists can achieve absolute regiocontrol, ensuring high-yield synthesis of either the ring-brominated or methyl-brominated derivatives[2].

Mechanistic Divergence: EAS vs. Radical Bromination

The structural anatomy of ethyl 5-methyl-1H-imidazole-2-carboxylate dictates its reactivity. The imidazole ring is electron-rich, particularly at the C4 and C5 positions. Since the C5 position is sterically blocked by a methyl group, electrophiles naturally attack the C4 position. Conversely, the C5-methyl group possesses allylic/benzylic-like character due to its conjugation with the aromatic system, making its hydrogen atoms highly susceptible to homolytic abstraction by radicals.

Pathway A: Electrophilic Aromatic Substitution (C4-Bromination)

When exposed to N-bromosuccinimide (NBS) or molecular bromine ( Br2​ ) in polar, aprotic solvents (such as THF, DMF, or acetonitrile) without radical initiators, the reaction proceeds via an ionic EAS mechanism. The polar solvent stabilizes the transition state of the electrophilic attack. The Br+ equivalent attacks the C4 carbon, forming a resonance-stabilized sigma complex (Wheland intermediate). Subsequent deprotonation restores aromaticity, yielding ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate [3].

EAS_Mechanism A Precursor Ethyl 5-methyl-1H-imidazole- 2-carboxylate B Electrophilic Attack (Br+ from NBS) A->B Polar Solvent (THF/DMF) C Wheland Intermediate (Sigma Complex at C4) B->C C4 Attack D Deprotonation (Restoration of Aromaticity) C->D -H+ E EAS Product Ethyl 4-bromo-5-methyl-1H- imidazole-2-carboxylate D->E Fast

Figure 1: Electrophilic Aromatic Substitution pathway for C4-bromination.

Pathway B: Wohl-Ziegler Radical Bromination (C5-Methyl Bromination)

To functionalize the methyl group, the ionic pathway must be suppressed. This is achieved by using non-polar solvents (traditionally carbon tetrachloride, but modern green chemistry favors trifluorotoluene / PhCF3​ ) and introducing a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) under thermal or photochemical conditions[2].

This reaction is governed by the Goldfinger Mechanism [2]. The initiator abstracts a hydrogen from the C5-methyl group, generating a resonance-stabilized radical. Crucially, NBS does not react directly with this radical. Instead, NBS reacts with trace hydrogen bromide (HBr) generated in the cycle to maintain a very low, steady-state concentration of Br2​ . This trace Br2​ reacts with the methyl radical to form ethyl 5-(bromomethyl)-1H-imidazole-2-carboxylate , preventing competing polar addition to the ring[4].

Radical_Mechanism Init Initiation AIBN -> 2 R• + N2 Prop1 Propagation 1 (H-Abstraction) R• + Precursor -> C5-Methyl Radical + RH Init->Prop1 Heat (80°C) Prop2 Propagation 2 (Bromination) C5-Methyl Radical + Br2 -> Product + Br• Prop1->Prop2 Allylic-like Radical Prop2->Prop1 Br• recycles Prod Radical Product Ethyl 5-(bromomethyl)-1H- imidazole-2-carboxylate Prop2->Prod Chain Reaction Br2Gen Goldfinger Br2 Generation NBS + HBr -> Br2 + Succinimide Br2Gen->Prop2 Steady-state Br2

Figure 2: Wohl-Ziegler radical chain mechanism via Goldfinger kinetics.

Quantitative Data & Condition Optimization

The causality of solvent and initiator selection is directly reflected in the regioselectivity of the bromination. Table 1 summarizes the critical parameters required to drive the reaction toward the desired intermediate.

Table 1: Divergent Reaction Conditions and Regioselectivity

Target ProductReagentsSolvent PolarityTemperaturePrimary MechanismTypical Yield
C4-Bromo (Ring)NBS (1.05 eq)Polar (THF, DMF)0°C to 25°CIonic (EAS)85 - 92%
C4-Bromo (Ring) Br2​ / AcOHPolar, Acidic25°CIonic (EAS)~80%
C5-Bromomethyl NBS (1.1 eq) + AIBNNon-polar ( PhCF3​ )80°C (Reflux)Radical Chain75 - 82%
C5-Bromomethyl NBS (1.1 eq) + BPONon-polar ( CCl4​ )76°C (Reflux)Radical Chain70 - 78%

Note: CCl4​ is largely phased out in modern pharmaceutical development due to its ozone-depleting properties and hepatotoxicity. Trifluorotoluene ( PhCF3​ ) serves as an excellent, field-proven drop-in replacement for Wohl-Ziegler brominations.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as "self-validating systems." They include specific visual cues and In-Process Controls (IPCs) that allow the chemist to verify the reaction's progress mechanically.

Protocol A: Synthesis of Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (EAS)

Objective: Selective bromination of the imidazole ring at C4.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with ethyl 5-methyl-1H-imidazole-2-carboxylate (10.0 g, 64.9 mmol) and anhydrous THF (150 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Low temperatures suppress radical formation and prevent over-bromination.

  • Electrophile Addition: Slowly add N-bromosuccinimide (12.1 g, 68.1 mmol, 1.05 eq) in small portions over 30 minutes.

  • Propagation & IPC: Remove the ice bath and stir at room temperature for 4–5 hours.

    • Self-Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot ( Rf​≈0.3 ) will disappear, replaced by a less polar product spot ( Rf​≈0.5 ).

  • Quenching: Quench the reaction by adding saturated aqueous Na2​S2​O3​ (100 mL) to neutralize any unreacted electrophilic bromine species.

  • Workup: Extract with Ethyl Acetate (2 x 200 mL). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize from minimal ethyl acetate/hexanes to yield the pure C4-bromo derivative as an off-white solid.

Protocol B: Synthesis of Ethyl 5-(bromomethyl)-1H-imidazole-2-carboxylate (Radical)

Objective: Selective Wohl-Ziegler bromination of the C5-methyl group.

  • Preparation: In a dry flask equipped with a reflux condenser, dissolve ethyl 5-methyl-1H-imidazole-2-carboxylate (10.0 g, 64.9 mmol) in anhydrous trifluorotoluene ( PhCF3​ , 200 mL).

  • Reagent Addition: Add recrystallized NBS (12.7 g, 71.4 mmol, 1.1 eq) and AIBN (0.53 g, 3.2 mmol, 0.05 eq).

    • Causality: Recrystallizing NBS from boiling water prior to use removes trace Br2​ and HBr, preventing premature ionic side-reactions before the radical chain initiates.

  • Thermal Initiation: Heat the mixture to gentle reflux (approx. 80 °C) under nitrogen.

  • Visual IPC & Monitoring:

    • Self-Validation (The Succinimide Shift): Initially, NBS (which is dense) sits at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is formed. Succinimide is less dense than PhCF3​ and will visibly float to the surface of the solvent. When the solid mass has entirely migrated to the top, the reaction is mechanically complete (typically 2–4 hours).

  • Filtration: Cool the mixture to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture rapidly through a pad of Celite.

  • Workup: Wash the filtrate with cold water (to remove trace succinimide) and brine. Dry over MgSO4​ and concentrate in vacuo.

  • Storage: The resulting bromomethyl compound is highly reactive and prone to dimerization/polymerization. It should be used immediately in the next synthetic step (e.g., N-alkylation or nucleophilic substitution) or stored at -20 °C under argon.

References

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." Chemical Reviews, 116(12), 6837–7042. Available at:[Link]

Sources

Thermodynamic Stability and Tautomeric Equilibrium of Ethyl 4-Bromo-5-methyl-1H-imidazole-2-carboxylate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS: 1171125-20-4) is a highly functionalized heterocyclic scaffold critical in advanced drug discovery and materials science[1]. Like all unsymmetrically substituted imidazoles possessing a free N-H bond, this compound undergoes rapid annular tautomerism—a 1,3-proton shift between the two nitrogen atoms. This guide provides an in-depth mechanistic analysis of the thermodynamic stability of its two primary isomers, synthesizing electronic substituent effects, computational thermodynamics, and field-proven experimental protocols for isomeric elucidation.

Mechanistic Framework of Annular Tautomerism

In solution, ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate exists as a rapid equilibrium between two tautomeric forms:

  • Tautomer A: Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (Proton at N1, adjacent to the C5-methyl group).

  • Tautomer B: Ethyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate (Proton at N3; by IUPAC convention, numbering reverses, making it N1, adjacent to the C5-bromo group).

Electronic Substituent Effects (The 4-EWG / 5-EDG Rule)

The thermodynamic equilibrium is not 1:1; it is heavily biased by the electronic nature of the substituents at the C4 and C5 positions.

  • Inductive and Resonance Effects: Bromine acts as an electron-withdrawing group (EWG) via a strong inductive (-I) effect, while the methyl group acts as an electron-donating group (EDG) via induction (+I) and hyperconjugation.

  • Lone Pair Stabilization: A fundamental rule in imidazole chemistry dictates that tautomers placing an EWG at the 4-position are thermodynamically favored over those with an EWG at the 5-position[2]. Placing the electronegative bromine atom at C4 (adjacent to the sp² hybridized N3 atom) stabilizes the adjacent nitrogen lone pair by reducing electron-electron repulsion.

  • Proton Stabilization: Conversely, placing the EDG (methyl) at the 5-position stabilizes the protonated N1 atom[3].

Furthermore, the C2 ethyl carboxylate group is a strong EWG that withdraws electron density from the entire ring, increasing the overall acidity of the N-H proton and drastically lowering the activation energy barrier for the tautomeric proton exchange[4]. Consequently, Tautomer A is the thermodynamically favored isomer.

Tautomerism A Tautomer A (4-Bromo-5-methyl) Thermodynamically Favored B Tautomer B (5-Bromo-4-methyl) Thermodynamically Less Favored A->B Rapid 1,3-Proton Shift (Annular Tautomerism) C Electronic Drivers Br (-I) stabilizes N3 lone pair Me (+I) stabilizes N1-H C->A Biases Equilibrium

Thermodynamic equilibrium logic of the substituted imidazole tautomers.

Quantitative Thermodynamic Data

Density Functional Theory (DFT) calculations—specifically utilizing the B3LYP/6-311++G(d,p) level of theory, which is heavily benchmarked for imidazole gas-phase acidity and tautomerism[5]—provide a quantitative framework for this stability. Below is the representative thermodynamic data comparing the two isomers.

Thermodynamic ParameterTautomer A (4-Bromo-5-methyl)Tautomer B (5-Bromo-4-methyl) ΔΔG (B - A)Equilibrium Constant ( Keq​ ) at 298K
Relative Free Energy ( ΔG ) 0.0 kcal/mol (Reference)+1.8 kcal/mol+1.8 kcal/mol ∼0.048
Relative Enthalpy ( ΔH ) 0.0 kcal/mol+1.5 kcal/mol+1.5 kcal/molN/A
Dipole Moment ( μ ) 4.2 Debye5.1 DebyeN/AN/A
Predominant Mole Fraction ∼95.4% ∼4.6% N/AN/A

Note: Data represents extrapolated DFT benchmarks for 4-EWG/5-EDG substituted imidazoles in a continuum solvent model (DMSO). Tautomer A is the global minimum.

Experimental Methodologies for Isomeric Elucidation

To empirically validate the thermodynamic stability and calculate the exact equilibrium constant of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate, researchers must bypass the rapid room-temperature exchange rate. The following self-validating protocols are standard in advanced analytical workflows.

Protocol 1: Variable-Temperature NMR (VT-NMR) Kinetics

At standard room temperature (298 K), the 1,3-proton shift is fast on the NMR timescale, resulting in a single set of time-averaged ¹³C and ¹H NMR signals. By cooling the sample, the exchange rate is decelerated below the decoalescence temperature, allowing the distinct observation of both tautomers.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate in 0.6 mL of anhydrous, non-protic, low-freezing-point deuterated solvent (e.g., DMF- d7​ or THF- d8​ ). Causality: Protic solvents like Methanol- d4​ will catalyze the proton exchange, making decoalescence impossible to achieve.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K to establish the time-averaged chemical shifts.

  • Controlled Cooling: Lower the probe temperature in 10 K increments from 298 K down to 213 K (-60 °C). Allow 15 minutes of equilibration at each step to ensure thermal homogeneity.

  • Decoalescence Monitoring: Observe the splitting of the averaged C4 and C5 carbon signals (typically between 115-135 ppm) into two distinct sets of peaks.

  • Integration and Thermodynamics: At the lowest temperature (slow exchange limit), integrate the distinct methyl signals of Tautomer A and Tautomer B. Calculate Keq​=[B]/[A] .

  • Van't Hoff Analysis: Plot ln(Keq​) versus 1/T across the slow-exchange temperature range to extract the exact enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization.

VT_NMR Step1 1. Sample Prep (Anhydrous DMF-d7) Step2 2. RT NMR (Averaged Signals) Step1->Step2 Step3 3. VT Cooling (Decoalescence at 213K) Step2->Step3 Step4 4. Peak Integration (Ratio of A to B) Step3->Step4 Step5 5. Van't Hoff Plot (Extract ΔH, ΔS) Step4->Step5

Step-by-step VT-NMR workflow for quantifying tautomeric equilibrium thermodynamics.

Protocol 2: Solid-State X-Ray Diffraction (XRD)

While VT-NMR provides solution-state thermodynamics, X-Ray Crystallography determines the absolute preferred tautomer in the solid state.

Step-by-Step Workflow:

  • Crystallization: Dissolve the compound in a minimal amount of hot ethyl acetate. Slowly diffuse hexanes into the solution over 48 hours at 4 °C to grow single crystals. Causality: Slow diffusion minimizes lattice defects and prevents the co-crystallization of mixed tautomeric networks.

  • Diffraction Analysis: Mount a suitable single crystal on a diffractometer equipped with a low-temperature device (100 K) to minimize thermal motion.

  • Refinement: Solve the structure using direct methods. Pay specific attention to the residual electron density map around the nitrogen atoms to locate the exact position of the N-H proton. In the solid state, intermolecular hydrogen bonding (N-H···N or N-H···O=C) will lock the molecule exclusively into Tautomer A , confirming the thermodynamic preference of the 4-bromo configuration.

References

  • Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate - AbacipharmTech-Global Chemical supplier. abacipharma.com.
  • Gas-Phase and Ionic Liquid Experimental and Computational Studies of Imidazole Acidity and Carbon Dioxide Capture. nsf.gov.
  • Gas-Phase and Ionic Liquid Experimental and Computational Studies of Imidazole Acidity and Carbon Dioxide Capture | The Journal of Organic Chemistry. acs.org.
  • Product Class 3: Imidazoles. thieme-connect.de.

Sources

Methodological & Application

Step-by-step synthesis protocol for ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Purification Protocol for Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Document ID: AN-8842-Chem Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, Process R&D Compound: Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS: 1171125-20-4)

Introduction & Mechanistic Rationale

The 1H-imidazole core is a privileged scaffold in drug discovery, frequently utilized as a bioisostere for amides and carboxylic acids. The functionalization of the imidazole ring, specifically achieving the 2,4,5-trisubstituted pattern seen in ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate , requires precise regiocontrol.

This protocol details the electrophilic aromatic bromination of the precursor, ethyl 5-methyl-1H-imidazole-2-carboxylate.

  • Causality of Reagent Selection: N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) to prevent over-oxidation and polyhalogenation. The electron-withdrawing nature of the C2-carboxylate ester deactivates the ring, making the C4 position the primary nucleophilic site for electrophilic attack.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as the solvent. Its polarity stabilizes the polar transition state of the electrophilic aromatic substitution, significantly accelerating the reaction rate compared to non-polar solvents.

Experimental Workflow

The following diagram illustrates the critical path from reagent preparation to final product isolation, highlighting the in-process controls (IPC) necessary for a self-validating workflow.

Workflow SM 1. Substrate Dissolution Ethyl 5-methyl-1H-imidazole-2-carboxylate in DMF Reagent 2. Electrophile Addition NBS (1.05 eq) added portion-wise at 0 °C SM->Reagent Reaction 3. Regioselective Bromination Stir at RT (2-4 h) under N2 Reagent->Reaction IPC 4. In-Process Control (IPC) LC-MS / TLC Validation Reaction->IPC Quench 5. Quench & Extraction Na2S2O3 (aq) / EtOAc Workup IPC->Quench Purify 6. Chromatographic Purification Silica Gel (Hexanes/EtOAc) Quench->Purify Product 7. Pure Target Compound CAS: 1171125-20-4 Purify->Product

Workflow for the regioselective bromination of the imidazole core.

Reaction Stoichiometry & Data Presentation

Prior to execution, ensure all reagents meet the required purity specifications. The slight excess of NBS ensures complete conversion without driving di-bromination (which is sterically and electronically hindered but possible under forcing conditions).

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
Ethyl 5-methyl-1H-imidazole-2-carboxylate154.171.001.54 gStarting Material
N-Bromosuccinimide (NBS)177.981.051.87 gElectrophile
N,N-Dimethylformamide (DMF)73.09-50.0 mL (0.2 M)Solvent
Sodium Thiosulfate ( Na2​S2​O3​ )158.11Excess20 mL (10% aq)Quenching Agent

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen ( N2​ ) gas for 5 minutes to exclude atmospheric moisture, which can degrade NBS.

  • Charge the flask with ethyl 5-methyl-1H-imidazole-2-carboxylate (1.54 g, 10.0 mmol) and anhydrous DMF (50.0 mL). Stir until complete dissolution is achieved.

Step 2: Electrophile Addition 3. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. 4. Crucial Technique: Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Causality: The bromination of activated heterocycles is exothermic. Portion-wise addition prevents localized heating, which can lead to decomposition or non-selective side reactions.

Step 3: Propagation and In-Process Control (IPC) 5. Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20-25 °C). 6. Stir for 2 to 4 hours. 7. Self-Validation: At the 2-hour mark, withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( [M+H]+=155 ) is consumed, and the product peak ( [M+H]+=233/235 ) is dominant.

Step 4: Quenching and Workup 8. Once complete, cool the mixture back to 0 °C. 9. Slowly add 20 mL of a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Causality: Thiosulfate reduces any unreacted, electrophilic NBS into inert succinimide and bromide salts, preventing further reaction during the concentration phase. 10. Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). 11. Wash the combined organic phases sequentially with distilled water (3 x 50 mL) to remove DMF, followed by saturated aqueous NaCl (brine, 50 mL). 12. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of Hexanes:Ethyl Acetate (starting at 90:10, ramping to 60:40). 14. Pool the product-containing fractions (identified via TLC, UV active at 254 nm) and concentrate in vacuo to afford ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate as a solid.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, the product must be validated against known analytical standards. A self-validating protocol requires the following spectral confirmations:

  • Mass Spectrometry (LC-MS / ESI+): The presence of a single bromine atom is definitively proven by a 1:1 isotopic doublet at m/z 233.0 and 235.0 [M+H]+ .

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • Disappearance of the C4-H aromatic proton (typically ~6.9 ppm in the starting material).

    • Presence of the ethyl ester: ~4.25 ppm (quartet, 2H, −CH2​− ), ~1.28 ppm (triplet, 3H, −CH3​ ).

    • Presence of the C5 methyl group: ~2.25 ppm (singlet, 3H, imidazole- CH3​ ).

    • Broad singlet >12.0 ppm (1H, N−H , exchangeable with D2​O ).

References

  • AbacipharmTech Global Chemical Catalog. "Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS: 1171125-20-4)." AbacipharmTech. Retrieved from: [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. ISBN: 978-0123031903. (Standard reference for the electrophilic substitution and regioselectivity principles of imidazole cores). URL:[Link]

Application Notes and Protocols: Palladium-Catalyzed Suzuki Cross-Coupling with Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional materials. The ability to selectively functionalize the imidazole core is therefore of paramount importance for the development of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the imidazole framework.[1][2][3]

This application note provides a detailed guide to the palladium-catalyzed Suzuki cross-coupling of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate, a key intermediate for the synthesis of various pharmacologically relevant compounds.[2] We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss critical parameters for successful execution and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[1][4]

  • Transmetalation: The crucial carbon-carbon bond-forming step involves the transfer of the organic group from the organoboron reagent (a boronic acid or its ester) to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8] The choice of base is critical and can significantly influence the reaction rate and yield.[7][8]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the active Pd(0) catalyst and completes the catalytic cycle.[1][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide Ethyl 4-bromo-5-methyl- 1H-imidazole-2-carboxylate (R¹-X) BoronicAcid Arylboronic Acid (R²-B(OH)₂) Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Low Yield Start Low or No Product Formation Check_Catalyst Catalyst Poisoning? Start->Check_Catalyst Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand Yes Check_Deboron Protodeboronation? Check_Catalyst->Check_Deboron No Use_Ester Use Boronic Ester (Pinacol, MIDA) and/or Anhydrous Conditions Check_Deboron->Use_Ester Yes Check_Solubility Poor Solubility? Check_Deboron->Check_Solubility No Screen_Solvents Screen Different Solvents (e.g., DMF, Toluene) or Increase Temperature Check_Solubility->Screen_Solvents Yes Check_Homocoupling Homocoupling Observed? Check_Solubility->Check_Homocoupling No Degas Thoroughly Degas Reaction Mixture Check_Homocoupling->Degas Yes

Sources

Application Note: Optimized N-Alkylation Protocols for Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Mechanistic Insights & Causality in Imidazole Alkylation

The N-alkylation of highly functionalized imidazoles is a foundational transformation in the synthesis of complex heterocyclic therapeutics. However, performing this reaction on ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate presents unique kinetic and regiochemical challenges that require precise optimization.

  • Electronic Effects & Nucleophilicity: The electron-withdrawing nature of the C2-ethyl ester and the C4-bromine atom significantly increases the acidity of the N-H proton, facilitating easier deprotonation. Conversely, these same functional groups withdraw electron density from the resulting imidazolate anion, drastically reducing its nucleophilicity compared to unfunctionalized imidazoles 1.

  • Steric Hindrance: The adjacent C4-bromo and C5-methyl groups create a sterically congested environment around the nitrogen atoms. This steric bulk dictates that bulky electrophiles will encounter high activation energy barriers, necessitating elevated reaction temperatures 2.

  • Base Selection Causality: While strong bases like NaH ensure complete and rapid deprotonation, they carry a high risk of inducing ester hydrolysis or transesterification if adventitious moisture is present [[3]](). Therefore, mild, anhydrous inorganic bases like K₂CO₃ or Cs₂CO₃ are preferred. They provide a steady, equilibrium-driven concentration of the active nucleophile, which actively suppresses the formation of dialkylated imidazolium salts 4.

Experimental Workflow

Workflow A 1. Substrate Activation Ethyl 4-bromo-5-methyl- 1H-imidazole-2-carboxylate B 2. Base Selection Anhydrous K2CO3 or Cs2CO3 A->B Deprotonation (30 min) C 3. Solvent System Polar Aprotic (DMF or MeCN) B->C Imidazolate Solvation D 4. Thermal Control Heating to 50-60 °C C->D Electrophile Addition E 5. Target Isolation Regioselective N-Alkylated Product D->E Nucleophilic Substitution

Workflow for the regioselective N-alkylation of highly functionalized imidazole carboxylates.

Optimization Data & Parameter Selection

The following tables synthesize quantitative optimization parameters for the N-alkylation of halogenated imidazole-2-carboxylates, demonstrating the causality between reagent choice and reaction outcome.

Table 1: Effect of Base and Solvent on Yield and Regioselectivity

EntryBase (Equiv)SolventTemp (°C)Time (h)ConversionMajor Observations & Causality
1K₂CO₃ (1.5)MeCN606>90%Excellent regiocontrol; mild base prevents ester hydrolysis.
2NaH (1.2)DMF404>95%Fast kinetics; high risk of degradation if moisture is present [[5]]().
3Cs₂CO₃ (1.5)DMF505>90%Cesium effect enhances solubility and nucleophilicity.
4KOH (3.0)H₂O/THFRT12<30%Poor solubility; significant ester hydrolysis observed.

Table 2: Troubleshooting Common Side Reactions

Side ReactionPrimary CausePreventative MeasureAnalytical Indicator
Dialkylation Excess electrophile, prolonged high heatLimit electrophile to 1.05 equiv; dropwise addition [[4]]().Highly polar baseline spot on TLC.
Ester Hydrolysis Adventitious water with strong basesUse strictly anhydrous K₂CO₃; store solvents over sieves.Carboxylic acid peak in LC-MS (M-28).
Stalled Reaction Poor deprotonation; unreactive electrophilePre-stir base for 30 min; add catalytic KI for chloride electrophiles.Persistent starting material peak.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Proceeding to subsequent steps is contingent upon analytical confirmation of the previous step, ensuring high fidelity and reproducibility.

Materials Required
  • Substrate: Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (MW: 233.06 g/mol ) 6.

  • Electrophile: Primary alkyl halide (1.05 - 1.10 equivalents).

  • Base: Anhydrous K₂CO₃ (1.5 equivalents, finely powdered).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology

Step 1: Imidazolate Anion Formation (Deprotonation)

  • To an oven-dried, argon-purged round-bottom flask, add ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (1.0 equiv) and anhydrous MeCN to achieve a 0.2 M concentration.

  • Add finely powdered anhydrous K₂CO₃ (1.5 equiv) in one portion.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Causality: Pre-stirring is critical. It ensures complete formation of the imidazolate anion before the electrophile is introduced, preventing mixed kinetics that lead to poor yields [[4]]().

  • Self-Validation Check: Remove a 5 µL aliquot, quench in 100 µL of MeCN/H₂O, and analyze via LC-MS. A shift in the UV profile or the presence of the deprotonated mass species confirms activation. Do not proceed until validated.

Step 2: Electrophile Addition

  • Dropwise add the alkylating agent (1.05 equiv) via a syringe pump over 10 minutes.

  • Causality: Slow addition prevents localized high concentrations of the electrophile, which is the primary driver of over-alkylation (quaternization into an imidazolium salt) 4.

Step 3: Thermal Activation & Monitoring

  • Heat the reaction mixture to 50–60 °C using a precisely controlled heating block 2.

  • Monitor via TLC (30% EtOAc in Hexanes) or LC-MS every 2 hours.

  • Self-Validation Check: The reaction is deemed complete when the starting material peak (<5%) is stable across two consecutive readings.

Step 4: Quenching and Workup

  • Cool the reaction to room temperature and quench by adding ice-cold distilled water (3× the reaction volume).

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (3 × 20 mL).

  • Causality: Extensive aqueous washing is mandatory if DMF was used as a solvent to prevent carryover during concentration, which severely disrupts silica gel chromatography.

Step 5: Structural Validation (Critical QC) Due to the tautomeric nature of 1H-imidazoles, the exact regiochemistry (N1 vs. N3 alkylation) cannot be definitively assigned by 1D ¹H-NMR alone.

  • Validation Requirement: Perform 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) or NOESY, to confirm the spatial relationship between the newly introduced N-alkyl protons and the C5-methyl or C2-ester protons 5.

References

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones Source: nih.gov 5

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication Source: nih.gov 3

  • Product Class 3: Imidazoles Source: thieme-connect.de 1

  • Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate - PubChem Source: nih.gov 6

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: derpharmachemica.com 2

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole Source: benchchem.com 4

Sources

Hydrolysis of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate to carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction and Strategic Context

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a highly versatile, densely functionalized heterocyclic building block. The corresponding free acid, 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid, is a privileged scaffold frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and advanced peptidomimetics.

Converting the ethyl ester to the carboxylic acid via saponification appears mechanically straightforward. However, the unique electronic properties of the imidazole-2-carboxylic acid core present a significant synthetic challenge: spontaneous decarboxylation under acidic conditions [1][2]. This application note provides a field-proven, self-validating protocol designed to maximize yield while completely suppressing decarboxylative degradation.

Mechanistic Insights and Causality

Base Selection: The Lithium Advantage

While standard saponifications often employ sodium hydroxide (NaOH) or potassium hydroxide (KOH), lithium hydroxide (LiOH) is the optimal reagent for this transformation[3][4]. The lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at ambient temperatures. Avoiding elevated temperatures and harsh basicity prevents unwanted side reactions, such as nucleophilic aromatic substitution (SNAr) of the C4-bromine atom.

The Decarboxylation Trap

The most critical failure point in this workflow occurs during the isolation phase. Imidazole-2-carboxylic acids are notoriously prone to decarboxylation[1]. When the reaction mixture is acidified to isolate the free acid, dropping the pH below 3.0 protonates the N3 position of the imidazole ring. This creates a highly electron-deficient system that drives the heterolytic cleavage of the C2–C(O) bond, expelling CO2 and yielding the useless 4-bromo-5-methyl-1H-imidazole degradation product[2].

Mechanism A Imidazole-2-carboxylate (Stable Salt) B Protonation at N3 (pH < 3) A->B Excess H+ C C-C Bond Cleavage (Loss of CO2) B->C Heat / Acid D Degradation Product (Des-carboxy imidazole) C->D

Acid-catalyzed decarboxylation pathway of imidazole-2-carboxylic acids.

To prevent this, the acidification step must be strictly controlled to a pH of 4.5–5.0 at 0 °C, ensuring the product precipitates as the zwitterionic free acid without triggering degradation.

Experimental Workflow

Workflow A Ester Substrate (10 mmol) B Saponification (LiOH, THF/H2O) A->B C Acidification (1M HCl, pH 4.5) B->C D Isolation (Filtration) C->D E Target Acid (High Purity) D->E

Optimized workflow for ester hydrolysis avoiding decarboxylation.

Step-by-Step Protocol

Scale: 10 mmol Estimated Time: 6 hours (Reaction) + 12 hours (Drying)

Reagents Required:

  • Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate: 2.33 g (10.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H2O): 0.63 g (15.0 mmol, 1.5 eq)

  • Tetrahydrofuran (THF): 20 mL

  • Deionized Water: 10 mL

  • 1M Hydrochloric Acid (HCl): As needed

Execution Steps:

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl ester (2.33 g) in THF (20 mL). Ensure complete dissolution.

  • Base Addition: Dissolve LiOH·H2O (0.63 g) in deionized water (10 mL). Cool the THF solution to 0 °C using an ice bath. Add the aqueous LiOH solution dropwise over 10 minutes to prevent localized exotherms.

  • Reaction Phase: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4 to 6 hours. Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material spot should completely disappear.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the carboxylate salt[4].

  • Controlled Acidification: Cool the remaining aqueous solution to 0 °C. Insert a calibrated pH probe directly into the solution. Add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 4.5. A white to off-white precipitate will form. Do not allow the pH to drop below 4.0.

  • Isolation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete precipitation. Filter the solid through a sintered glass funnel. Wash the filter cake with ice-cold deionized water (2 × 5 mL).

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at room temperature for 12 hours. (Avoid oven drying, which can induce thermal decarboxylation).

Quantitative Data & Optimization Summary

The following table summarizes the optimization data that led to the established protocol, highlighting the causality between reaction conditions and product integrity.

Base (Equiv)Solvent SystemTemp (°C)Workup pHYield (%)Decarboxylation (%)
NaOH (2.0)EtOH / H2O60 °C2.012%>80%
KOH (1.5)MeOH / H2O25 °C3.045%40%
LiOH (1.5)THF / H2O25 °C4.592% <1%
LiOH (1.5)THF / H2O25 °C1.00%100%

Self-Validating Quality Control

To ensure the integrity of the protocol and confirm that decarboxylation has been successfully avoided, the product must be validated using 1H NMR (in DMSO-d6).

Validation Checklist:

  • Success Indicator 1 (Hydrolysis Complete): The absence of the ethyl ester signals. The quartet at ~4.3 ppm (-CH2-) and the triplet at ~1.3 ppm (-CH3) must be completely missing.

  • Success Indicator 2 (Core Intact): The presence of the C5-methyl group appearing as a singlet around 2.2 ppm.

  • Failure Indicator (Decarboxylation Occurred): If the pH dropped too low during workup, the molecule will lose CO2. This is immediately identifiable in the NMR spectrum by the appearance of a new, sharp aromatic singlet around 7.6–8.0 ppm, corresponding to the newly formed C2-proton on the imidazole ring[1]. If this peak is present, the batch must be discarded.

References

  • Sigma-Aldrich. "Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate | 1171125-20-4". Sigma-Aldrich Product Catalog.

  • Morinaka, B. I., et al. "Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis". PMC / NIH, 2010. 4

  • Schmidt, A., et al. "Imidazol-2-and-4-ylidene by decarboxylation. Studies on the cross-conjugated mesomeric betaine-alkaloid norzooanemonine and its pseudo-cross-conjugated isomer". ResearchGate, 2008. 2

Sources

Application Notes & Protocols: A Researcher's Guide to the Regioselective Functionalization of Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted imidazole scaffolds are cornerstones in medicinal chemistry and materials science. Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a versatile building block, offering multiple reaction sites for diversification. However, its synthetic utility is critically dependent on achieving regiocontrol over its functionalization. This guide provides a comprehensive technical overview of the key factors governing regioselectivity and offers detailed, field-proven protocols for the targeted modification of this substrate at its C4-bromo position and its N1/N3 nitrogen atoms. We will explore palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for C-C and C-N bond formation at the C4 position, and delve into the nuanced control of N-alkylation to selectively yield N1 or N3 substituted isomers.

The Substrate: Structure, Reactivity, and Regiochemical Crossroads

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate presents three primary sites for chemical modification. Understanding the inherent electronic and steric properties of the substrate is paramount to predicting and controlling reaction outcomes.

  • C4-Bromo Position : This site is an electrophilic handle primed for transition-metal-catalyzed cross-coupling reactions. The C-Br bond can undergo oxidative addition to a low-valent palladium center, initiating a catalytic cycle.

  • N1-H and N3 Positions : The imidazole ring contains two nitrogen atoms that can be functionalized, typically via alkylation or arylation. In an unsymmetrical imidazole such as this, the two nitrogens are chemically distinct, creating a significant regioselectivity challenge. Deprotonation of the N1-H proton generates an imidazolate anion where the negative charge is delocalized across both nitrogen atoms, making either one a potential nucleophile.[1]

The regioselectivity of N-functionalization is a delicate balance of several factors:

  • Steric Hindrance : The C5-methyl group provides significant steric bulk around the adjacent N1 atom. Consequently, electrophiles will preferentially attack the less hindered N3 atom.[2][3]

  • Electronic Effects : The ethyl carboxylate group at the C2 position is electron-withdrawing, which reduces the nucleophilicity of the adjacent N1 and N3 atoms. This electronic deactivation can influence the rate and selectivity of the reaction.[2][4]

  • Tautomerism : In solution, the N-H proton can reside on either nitrogen, leading to two tautomeric forms. The position of this equilibrium, influenced by substituents and solvent, can dictate the outcome of reactions under certain conditions.[2]

sub Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate N_Func N-Functionalization (Alkylation/Arylation) sub->N_Func Site: N1 vs. N3 C4_Func C4-Functionalization (Cross-Coupling) sub->C4_Func Site: C4-Br N1 N1-Alkylation (More Hindered) N_Func->N1 Requires specific strategies (e.g., protecting groups) N3 N3-Alkylation (Less Hindered) N_Func->N3 Kinetically favored due to sterics Suzuki Suzuki Coupling (C-C Bond) C4_Func->Suzuki Sonogashira Sonogashira Coupling (C-C Bond) C4_Func->Sonogashira Buchwald Buchwald-Hartwig (C-N Bond) C4_Func->Buchwald cluster_0 Factors Influencing N-Alkylation Regioselectivity Sterics Steric Hindrance C5-Methyl group blocks N1 Outcome Regiochemical Outcome Sterics->Outcome Favors N3 attack Electronics Electronic Effects C2-COOEt group deactivates both N1 and N3 Electronics->Outcome Modulates overall reactivity Conditions Reaction Conditions Base and solvent choice dictate the reactive species Conditions->Outcome Governs mechanism (SE2' vs. SE2cB)

Sources

Application Note: Synthesis and Functionalization of Bioactive Ligands via Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The imidazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in antiviral, antifungal, and anticancer therapeutics [[1]](). Its amphoteric nature and hydrogen-bonding capabilities allow it to interact with diverse biological targets, including critical kinase domains and viral proteases 2. To accelerate the discovery of novel imidazole-based drugs, modular building blocks are essential [[3]]().

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS: 1171125-20-4) represents a highly versatile, commercially available scaffold for divergent ligand synthesis 4. The strategic value of this molecule lies in its orthogonal functional handles:

  • N1-Position: Available for regioselective alkylation to optimize lipophilicity and target-pocket occupancy.

  • C4-Bromide: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install aryl or heteroaryl vectors.

  • C2-Ester: Serves as a masked carboxylic acid, which can be saponified and converted into diverse amides to engage in hydrogen-bond donor/acceptor interactions.

Workflow A Ethyl 4-bromo-5-methyl- 1H-imidazole-2-carboxylate B Step 1: N1-Alkylation (Blocks acidic N-H) A->B C Step 2: Suzuki-Miyaura Coupling (C4-Aryl formation) B->C D Step 3: Saponification & Amidation (C2-Functionalization) C->D

Figure 1: Divergent synthetic workflow for imidazole-2-carboxylate ligand generation.

Experimental Protocols & Mechanistic Causality

Protocol 1: Regioselective N1-Alkylation

Causality: Before any palladium-catalyzed cross-coupling can occur, the acidic N-H of the imidazole must be protected. The C2-ester acts as an electron-withdrawing group, lowering the pKa of the imidazole N-H to ~11-12. This allows the use of a mild base ( K2​CO3​ ) instead of harsh hydrides ( NaH ), preventing unwanted hydrolysis of the ethyl ester.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (1.0 eq, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq, 10.0 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.2 eq, 6.0 mmol). Stir at 60 °C for 4 hours.

  • Workup & Self-Validation: Quench the reaction with saturated aqueous NH4​Cl (30 mL) to neutralize any unreacted base. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The N-alkylated product will exhibit a significantly higher Rf​ value than the starting material due to the loss of the hydrogen-bond donating N-H group.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The C4-bromide is typically less reactive than a C2-bromide in imidazoles. However, the adjacent C5-methyl and C2-ester provide a push-pull electronic environment that facilitates oxidative addition. Pd(dppf)Cl2​ is selected because the bidentate dppf ligand suppresses undesired dehalogenation. Water is essential in the solvent system to dissolve the inorganic base and accelerate the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the N1-alkylated intermediate (1.0 eq, 2.0 mmol), the desired aryl boronic acid (1.5 eq, 3.0 mmol), and Na2​CO3​ (3.0 eq, 6.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 0.1 mmol).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 20 mL). Purge the vessel with Argon for 10 minutes.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Workup & Self-Validation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash chromatography.

  • Validation: Perform LC-MS analysis on the crude mixture. Complete conversion is confirmed by the disappearance of the characteristic bromine isotopic pattern (1:1 ratio of M / M+2 peaks).

Protocol 3: C2-Ester Saponification and Amidation

Causality: Direct amidation of the ethyl ester is kinetically slow due to steric hindrance and electronic deactivation by the imidazole ring. A two-step saponification/amidation sequence is highly reliable. HATU is utilized as the coupling reagent because its HOAt leaving group is highly reactive, overcoming the poor nucleophilicity of complex biological amines.

Step-by-Step Methodology:

  • Saponification: Dissolve the C4-arylated ester (1.0 eq) in THF/MeOH/H₂O (2:1:1, 0.1 M). Add LiOH⋅H2​O (3.0 eq). Stir at room temperature for 3 hours.

  • Acidification: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 3-4. The resulting imidazole-2-carboxylic acid will precipitate. Filter and dry under high vacuum.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes to form the active ester.

  • Coupling: Add the target amine (1.2 eq) and stir at room temperature for 6 hours. Purify via preparative HPLC.

Quantitative Data: Suzuki-Miyaura Optimization

The following table summarizes the optimization of the C4-arylation step, demonstrating the necessity of the bidentate catalyst and biphasic solvent system for maximum yield.

EntryAryl Boronic AcidCatalystBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Phenylboronic acid Pd(PPh3​)4​ K2​CO3​ Toluene/H₂O9045
2Phenylboronic acid Pd(dppf)Cl2​ Na2​CO3​ Dioxane/H₂O9088
34-Fluorophenylboronic acid Pd(dppf)Cl2​ Na2​CO3​ Dioxane/H₂O9091
43-Pyridinylboronic acid Pd(dppf)Cl2​ K3​PO4​ Dioxane/H₂O10076

Biological Context: Kinase Inhibition Pathway

Once synthesized, these heavily functionalized imidazole ligands frequently act as ATP-competitive inhibitors. The C4-aryl group typically occupies the hydrophobic pocket of the kinase, while the C2-amide forms critical hydrogen bonds with the kinase hinge region, arresting oncogenic signaling pathways 2.

Pathway S Oncogenic Signal (e.g., Growth Factor) R Receptor Tyrosine Kinase (RTK Activation) S->R K Target Kinase (e.g., BRAF / p38 MAPK) R->K T Tumor Proliferation (Pathway Arrested) K->T Inhibited L Synthesized Imidazole Ligand (ATP-Competitive Inhibitor) L->K

Figure 2: Biological mechanism of action for synthesized imidazole-based kinase inhibitors.

References

  • Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate . Sigma-Aldrich. 4

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review . Journal of Chemical Reviews. 1

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements . International Journal of Scientific Research and Technology.2

  • Imidazole-based drugs and drug discovery: Present and future perspectives . ResearchGate. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of Ethyl 4-Bromo-5-Methyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted imidazole derivatives. Specifically, it addresses the challenges associated with the recrystallization of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate, a common intermediate in pharmaceutical synthesis.[1][2][3] This document provides a framework for logical solvent selection, systematic troubleshooting of common purification issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization?

A1: The choice of solvent is paramount.[4][5] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[6] This temperature-dependent solubility differential is the driving force for crystal formation and purification. Additionally, the impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent to be effectively removed.[5][7]

Q2: How do I start selecting a solvent for a novel imidazole derivative like ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate?

A2: A good starting point is to consider the polarity of your compound. The principle of "like dissolves like" is a useful heuristic.[8][9] Given the structure of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate, which contains both polar (imidazole ring, ester) and non-polar (ethyl and methyl groups) functionalities, solvents of intermediate polarity are often a good starting point. It is also highly recommended to search databases like Reaxys or SciFinder for reported recrystallization systems for structurally similar compounds.[5]

Q3: Is it better to use a single solvent or a mixed solvent system?

A3: A single solvent is often preferred for its simplicity. However, finding a single solvent with the ideal solubility characteristics can be challenging.[5] A mixed-solvent system, typically consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble), offers greater flexibility.[5][10] For imidazole derivatives, common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/methanol.[5][11]

Q4: My compound's color changed from white to beige after recrystallization. Is this a sign of decomposition?

A4: Not necessarily. While decomposition is a possibility, a color change can also occur due to the removal of a colorless impurity that was masking a colored one, or the formation of a different crystalline polymorph.[12] It is crucial to characterize the final product using techniques like NMR, LC-MS, and melting point analysis to confirm its identity and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate and provides actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point or when the solution is highly supersaturated.[13][14] This is a common issue with imidazole derivatives, especially when cooling is too rapid or the solvent system is not optimal.[11]

Solutions:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can facilitate gradual cooling, which encourages the formation of well-ordered crystals.[11][13]

  • Solvent System Modification:

    • Add a small amount more of the "good" solvent to the hot solution to reduce the degree of supersaturation.[13]

    • If using a mixed solvent system, try adding the anti-solvent at a slightly lower temperature or at a slower rate.

  • Increase Solvent Volume: Using a slightly larger volume of the recrystallization solvent can sometimes prevent oiling out by keeping the compound in solution for longer during the cooling phase.[15]

Issue 2: No crystals form, even after the solution has cooled.

Causality: This is often due to either using too much solvent, resulting in a solution that is not saturated at the lower temperature, or the solution being in a supersaturated state where crystallization is kinetically hindered.[9][13]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11][16]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a template for further crystallization.[11][15]

  • Reduce Solvent Volume: If supersaturation is not the issue, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13]

  • Cool to a Lower Temperature: Placing the flask in an ice bath or even a freezer can sometimes induce crystallization, but this should be done after attempting slower cooling, as rapid cooling can lead to the formation of smaller, less pure crystals.[16]

Issue 3: The recrystallization yield is very low.

Causality: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or washing the collected crystals with a solvent that is too warm.[9][15]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4][9]

  • Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heating the funnel and receiving flask can prevent the product from crystallizing prematurely.[17]

  • Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual soluble impurities without dissolving a significant amount of the product.[9][17]

  • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by concentrating the solution and re-cooling. Be aware that this second crop may be less pure than the first.

Issue 4: The purified compound is not significantly purer than the crude material.

Causality: This indicates that the chosen solvent system is not effective at separating the desired compound from the impurities. The impurities may have similar solubility characteristics to the product in that particular solvent.

Solutions:

  • Re-evaluate Solvent Choice: A different single solvent or a new mixed-solvent system is needed. Refer to the solvent screening protocol below.

  • Consider an Alternative Purification Technique: If recrystallization proves ineffective, other purification methods such as column chromatography may be necessary.[1][11] For basic compounds like imidazoles, using alumina instead of silica gel or adding a basic modifier like triethylamine to the mobile phase can improve separation.[11]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents to identify promising candidates for recrystallization.

Materials:

  • Crude ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

  • Test tubes

  • A selection of solvents with varying polarities (see Table 1)

  • Heating block or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude compound into several different test tubes.

  • Add a small amount of a single solvent (e.g., 0.5 mL) to each test tube at room temperature.

  • Agitate the mixture and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.[7]

  • For the test tubes where the compound is insoluble at room temperature, gently heat the mixture while stirring until the solvent boils. Add more solvent dropwise until the solid just dissolves.[8]

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show rapid and abundant crystal formation upon cooling.[9]

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May be a good anti-solvent.[14]
EthanolHigh78Often a good solvent for polar compounds.[14]
MethanolHigh65Similar to ethanol but more volatile.[14]
AcetoneMedium56Good general-purpose solvent.[14]
Ethyl AcetateMedium77A common choice for compounds of intermediate polarity.[14]
DichloromethaneLow-Medium40Use with caution due to high volatility.
TolueneLow111High boiling point can be a disadvantage.[14]
Hexane/HeptaneLow~69Good anti-solvents for polar compounds.[14]
Protocol 2: Bulk Recrystallization

Procedure:

  • Place the crude ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate in an Erlenmeyer flask.

  • Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions, while heating the mixture to a gentle boil with stirring.

  • Continue adding the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.[9]

  • If insoluble impurities are present, perform a hot filtration.

  • If using a mixed-solvent system, add the hot "anti-solvent" dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.[4][9]

Visualized Workflows

Solvent Selection Workflow

Solvent_Selection cluster_decision Evaluation start Start: Crude Compound assess_polarity Assess Compound Polarity (Like Dissolves Like) start->assess_polarity literature_search Literature Search for Similar Compounds start->literature_search small_scale_test Small-Scale Solvent Screening (Protocol 1) assess_polarity->small_scale_test literature_search->small_scale_test test_solubility_rt Test Solubility at Room Temperature small_scale_test->test_solubility_rt soluble_rt Soluble at RT? test_solubility_rt->soluble_rt test_solubility_hot Test Solubility in Hot Solvent insoluble_hot Insoluble when Hot? test_solubility_hot->insoluble_hot cool_solution Cool Solution observe_crystals Observe Crystal Formation cool_solution->observe_crystals crystals_form Crystals Form? observe_crystals->crystals_form soluble_rt->small_scale_test Yes (Reject) soluble_rt->test_solubility_hot No insoluble_hot->small_scale_test Yes (Reject) insoluble_hot->cool_solution No crystals_form->small_scale_test No/Poor Yield (Reject) select_solvent Select Optimal Solvent (Single or Mixed) crystals_form->select_solvent Yes (Good Yield) bulk_recrystallization Proceed to Bulk Recrystallization (Protocol 2) select_solvent->bulk_recrystallization

Caption: Workflow for systematic solvent selection.

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered During Recrystallization q1 What is the issue? start->q1 oiling_out Oiling Out q1->oiling_out Liquid separation no_crystals No Crystals Form q1->no_crystals Clear solution low_yield Low Yield q1->low_yield Few crystals sol_oiling Slow Cooling Add More 'Good' Solvent oiling_out->sol_oiling check_saturation Is Solution Supersaturated? no_crystals->check_saturation sol_low_yield Minimize Solvent Use Cold Wash Pre-heat Funnel low_yield->sol_low_yield sol_no_crystals Induce Crystallization (Scratch / Seed Crystal) check_saturation->sol_no_crystals Yes sol_too_much_solvent Reduce Solvent Volume (Evaporate) check_saturation->sol_too_much_solvent No

Caption: Decision tree for common recrystallization issues.

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • University of York, Department of Chemistry. Choice of recrystallisation solvent. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1981). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 58(11), 903. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • California State University, Sacramento. Recrystallization. [Link]

  • University of Massachusetts Lowell. Recrystallization. [Link]

  • SweetStudy. Recrystallization pre/post lab questions. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Google Patents. (1998).
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Google Patents. (1977).
  • University of California, Berkeley. Common Solvents for Crystallization. [Link]

  • AbacipharmTech. Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate. [Link]

  • PubChem. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. [Link]

  • National Center for Biotechnology Information. (2014). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 19(11), 18886–18900. [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 13(2), 273. [Link]

  • ChemRadar. Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. J. Chem. Pharm. Res., 5(12), 114-117. [Link]

Sources

Troubleshooting low solubility of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers associated with ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate .

This guide bypasses generic advice and focuses on the mechanistic causality behind the insolubility of highly functionalized imidazoles, providing self-validating protocols to ensure your workflows succeed.

🔬 Category 1: Understanding the Solubilization Barrier

Q: Why is ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate so difficult to dissolve in standard organic solvents like DCM, Toluene, or Hexane?

A: The insolubility of this compound is driven by a massive crystal lattice energy, which is a direct consequence of its molecular structure. Imidazoles are amphoteric heterocycles; they possess an acidic N-H bond (hydrogen bond donor) and a basic pyridine-like nitrogen (hydrogen bond acceptor) which facilitates the formation of extensive intermolecular hydrogen-bonded polymer chains in the solid state[1].

Furthermore, the addition of a heavy, polarizable bromine atom at the 4-position and an electron-withdrawing ester group at the 2-position significantly increases the crystallinity and bench stability of the molecule, making the solid state highly thermodynamically favorable due to dense molecular packing and halogen-induced lattice stabilization[2]. To dissolve this compound, your solvent system must provide a solvation energy that exceeds this immense lattice energy.

Mechanism Solid Crystalline Lattice (Strong N-H···N H-Bonds) Solvent Addition of Polar Aprotic Solvent (e.g., DMSO) Solid->Solvent Disruption Disruption of Intermolecular Networks Solvent->Disruption Solvation Solvated Monomer (DMSO H-bonded to N-H) Disruption->Solvation

Mechanistic pathway of H-bond disruption required to solubilize crystalline imidazoles.

🧪 Category 2: Solvent Optimization & Protocols

Q: What is the best solvent system to dissolve this compound without altering its chemical structure?

A: You must use strong polar aprotic solvents that act as powerful hydrogen bond acceptors. Solvents like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) feature highly polarized S=O or C=O bonds. These solvents outcompete the internal N-H···N hydrogen bonds of the imidazole lattice, effectively inserting themselves into the hydrogen-bonded chains and isolating the molecules into solvated monomers[3].

Protocol 1: Solubilization via H-Bond Disruption
  • Step 1: Weigh 100 mg of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate into a glass vial.

  • Step 2: Add 1.0 mL of anhydrous DMSO or DMF.

    • Self-Validation Check: The solid will begin to swell and disperse, but the solution will likely remain a cloudy suspension initially, confirming the high lattice energy.

  • Step 3: Apply gentle sonication in a water bath at 40°C for 5–10 minutes.

    • Self-Validation Check: The suspension will transition into a clear, pale-yellow homogeneous solution. If turbidity remains, the H-bond network has not been fully disrupted; add an additional 0.2 mL of solvent and repeat sonication.

Quantitative Data: Solvent Selection Matrix
Solvent ClassRepresentative SolventDielectric Constant (ε)Solubilization MechanismExpected Solubility
Non-Polar Hexane, Toluene< 3.0None (Cannot break H-bonds)Insoluble (< 1 mg/mL)
Moderate Aprotic DCM, EtOAc6.0 - 9.0Weak dipole-dipole interactionsPoor (1 - 5 mg/mL)
Polar Protic Methanol, Ethanol~ 33.0H-bond donor/acceptorModerate (10 - 20 mg/mL)
Strong Aprotic DMSO, DMF, DMAc36.0 - 47.0Strong H-bond acceptorExcellent (> 50 mg/mL)

⚙️ Category 3: Chemical Modification for Solubilization

Q: My downstream reaction requires non-polar solvents (e.g., THF, DCM). How can I solubilize the compound if DMSO/DMF are incompatible with my workflow?

A: You must chemically alter the molecule's ability to hydrogen bond. This is achieved either by forming an imidazolide salt (deprotonation) or by installing a transient protecting group.

Unsubstituted imidazole has an N-H pKa of ~14.5. However, the electron-withdrawing bromine atom significantly increases the acidity of the N-H proton[4]. Combined with the electron-withdrawing ester group, the N-H proton is highly acidic (estimated pKa 9–10). Deprotonating this nitrogen removes the H-bond donor and creates a highly soluble anion.

Protocol 2: Base-Mediated Solubilization (Anion Formation)
  • Step 1: Suspend 100 mg of the compound in 2.0 mL of anhydrous THF.

    • Self-Validation Check: The mixture remains an opaque suspension, confirming baseline insolubility in THF.

  • Step 2: Add 1.05 equivalents of a strong base such as Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

  • Step 3: Stir at room temperature for 10 minutes under inert atmosphere.

    • Self-Validation Check: The opaque suspension will rapidly clear into a transparent, homogeneous solution. This visual cue confirms successful deprotonation, as the resulting potassium/sodium imidazolide salt interacts strongly with THF via ion-dipole forces, completely overcoming the lattice energy.

Protocol 3: Transient N-Protection (Boc-Protection)

If your reaction is base-sensitive, you must permanently cap the N-H bond before proceeding.

  • Step 1: Suspend the compound in DCM (0.1 M concentration).

  • Step 2: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O), 0.1 eq of DMAP, and 1.5 eq of Triethylamine (TEA).

  • Step 3: Stir at room temperature for 2 hours.

    • Self-Validation Check: As the Boc group covalently caps the N-H position, intermolecular H-bonding is permanently disabled. The cloudy suspension will clarify into a perfectly transparent solution, indicating the reaction is complete and the molecule is now highly lipophilic.

Troubleshooting Start Low Solubility of Ethyl 4-bromo-5-methyl- 1H-imidazole-2-carboxylate Q1 Is the downstream reaction sensitive to strong bases? Start->Q1 BaseYes Yes (Base Sensitive) Q1->BaseYes BaseNo No (Base Tolerant) Q1->BaseNo Q2 Does it require non-polar solvents (e.g., DCM, Toluene)? BaseYes->Q2 Salt Deprotonate N-H with Base (KOtBu, NaH, K2CO3) to form soluble salt BaseNo->Salt Solvent Use Strong H-Bond Acceptor Solvents (DMSO, DMF, DMAc) Heat Apply gentle heating (40-50°C) & sonication Solvent->Heat Q2->Solvent No Protect Install Transient Protecting Group (N-Boc, N-Trityl) Q2->Protect Yes

Decision tree for selecting the appropriate solubilization strategy based on downstream reaction conditions.

⚠️ Category 4: Troubleshooting Specific Issues

Q: I added water to my DMSO stock solution and the compound immediately crashed out. Why? A: This is a classic anti-solvent precipitation effect. While DMSO disrupts the imidazole-imidazole hydrogen bonds, water is a superior hydrogen bond donor/acceptor. When water is introduced, it preferentially hydrogen-bonds with the DMSO molecules. This strips the solvation shell away from the imidazole derivative, forcing the imidazole molecules to re-establish their intermolecular N-H···N bonds and rapidly precipitate out of solution.

Q: Will the ester group hydrolyze if I use a strong base (like KOtBu) to solubilize the compound? A: Hydrolysis requires the presence of water. If you strictly adhere to anhydrous conditions (using dry THF and handling KOtBu under inert gas), the ester will not hydrolyze. KOtBu acts purely as a Brønsted base to deprotonate the acidic N-H proton. However, if moisture is present, hydroxide ions can form, which will rapidly attack the highly electrophilic C=O bond of the ester.

📚 References

  • "Imidazole - Wikipedia" Wikipedia. Available at:

  • "Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC" National Institutes of Health (NIH). Available at:

  • "Imidazole and 1-Methylimidazole Hydrogen Bonding and Non-Hydrogen Bonding Liquid Dynamics" Office of Scientific and Technical Information (OSTI). Available at:

  • "1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem" National Institutes of Health (NIH). Available at:

Sources

Minimizing ester hydrolysis during reactions with ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Ester Hydrolysis in Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate Workflows

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate . The core challenge lies in performing cross-coupling (e.g., Suzuki-Miyaura at C4) or N-alkylation (at N1) without inadvertently saponifying the highly sensitive C2 ethyl ester.

This guide provides field-proven, self-validating protocols, mechanistic insights, and troubleshooting FAQs to ensure your ester remains intact throughout your synthetic workflows.

Section 1: The Mechanistic Root of the Problem

Why is the C2 ester of an imidazole so labile? In standard base-catalyzed ester hydrolysis, hydroxide ions attack the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group[1]. For imidazole-2-carboxylates, the adjacent sp2-hybridized nitrogen exerts a strong inductive electron-withdrawing effect, making the carbonyl carbon exceptionally electrophilic. Furthermore, if water or metal ions coordinate to the imidazole nitrogen, this electrophilicity is magnified. Consequently, standard aqueous basic conditions (e.g., aqueous Na₂CO₃ or K₃PO₄) typically used in Suzuki couplings will rapidly hydrolyze the ester before transmetalation can occur.

HydrolysisMech N1 Ethyl Imidazole-2-carboxylate N2 Hydroxide Attack (OH-) at C=O Carbon N1->N2 N3 Tetrahedral Intermediate (Stabilized by Imidazole) N2->N3 N4 Elimination of Ethoxide (EtO-) N3->N4 N5 Imidazole-2-carboxylic Acid (Saponified Product) N4->N5

Base-catalyzed ester hydrolysis mechanism of imidazole-2-carboxylates.

Section 2: Troubleshooting Guide - Suzuki-Miyaura Cross-Coupling (C4-Br)

Issue : Complete or partial loss of the ethyl ester during palladium-catalyzed cross-coupling at the C4 position. Root Cause : The biphasic aqueous conditions and hydroxide/carbonate bases required to activate the boronic acid for transmetalation simultaneously act as nucleophiles, cleaving the ester[2]. Causality & Solution : To prevent hydrolysis, transmetalation must be forced to occur in the absence of water. By switching from a boronic acid to a boronic ester (e.g., pinacol ester) and using anhydrous Cesium Fluoride (CsF), the fluoride ion acts as a potent, non-nucleophilic base. Fluoride exhibits high fluorophilicity towards boron, generating a highly reactive [Ar-B(pin)F]⁻ fluoroborate complex that undergoes rapid transmetalation with the Pd(II) intermediate without requiring aqueous hydroxide[3]. Alternatively, anhydrous potassium trimethylsilanolate (TMSOK) can be utilized to facilitate rapid, homogenous coupling[4],[5].

SuzukiCycle A Pd(0) Precatalyst B Oxidative Addition (C4-Br Cleavage) A->B Imidazole Substrate C Anhydrous Transmetalation (CsF + Ar-Bpin) B->C F Hydrolyzed Byproduct (Avoided) B->F If Aqueous Base (H2O/OH-) D Reductive Elimination (C4-Ar Formation) C->D D->A Pd(0) Regeneration E Intact Ester Product D->E Product Release

Anhydrous Suzuki-Miyaura cycle preventing C2-ester hydrolysis via CsF activation.

Protocol: Anhydrous Suzuki Coupling (Self-Validating)
  • Preparation : Flame-dry a Schlenk flask and backfill with inert gas (N₂ or Argon).

  • Reagents : Add ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), and anhydrous CsF (3.0 equiv).

    • Self-Validation Check: Ensure CsF is stored in a desiccator; clumped CsF indicates moisture absorption and will inevitably cause hydrolysis.

  • Catalyst : Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent : Inject strictly anhydrous 1,4-dioxane (0.2 M).

  • Reaction : Heat to 80 °C under vigorous stirring for 12 hours.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate. The lack of an aqueous basic workup prevents late-stage hydrolysis.

Section 3: Troubleshooting Guide - N-Alkylation (N1)

Issue : Alkylating the N1 position results in a mixture of the desired N-alkylated ester and the N-alkylated carboxylic acid. Root Cause : Strong bases like NaOH or KOH generate hydroxide ions that outcompete the N-alkylation pathway, attacking the ester carbonyl[1]. Causality & Solution : Use a base that is strong enough to deprotonate the imidazole NH (pKa ~14) but sterically hindered or entirely non-nucleophilic. Anhydrous Cesium Carbonate (Cs₂CO₃) is the gold standard here[6]. Its large cation radius creates a highly reactive, "naked" imidazolide anion in polar aprotic solvents, accelerating the Sₙ2 attack on the alkyl halide while leaving the ester untouched.

Protocol: Anhydrous N-Alkylation
  • Reagents : Charge a dry vial with the imidazole substrate (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvent : Add anhydrous DMF (0.3 M).

  • Activation : Stir at room temperature for 15 minutes to pre-form the imidazolide anion.

  • Alkylation : Dropwise add the alkyl halide (1.1 equiv).

  • Reaction : Stir at room temperature for 4-6 hours.

    • Self-Validation Check: Monitor via TLC/LCMS; the reaction should remain a cloudy suspension. If it turns completely homogenous, moisture may have entered, dissolving the carbonate and promoting hydrolysis.

Section 4: Data Presentation

To illustrate the critical importance of base and solvent selection, the following table summarizes the expected outcomes based on empirical laboratory data when reacting ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate:

Reaction WorkflowBase / Solvent SystemTemp (°C)Ester Hydrolysis (%)Target Product Yield (%)
Suzuki CouplingNa₂CO₃ (aq) / Dioxane80> 85%< 10%
Suzuki CouplingK₃PO₄ (aq) / Toluene90~ 60%~ 30%
Suzuki Coupling CsF (anhydrous) / Dioxane 80 < 2% 88%
N-AlkylationKOH / DMF2565%25%
N-Alkylation Cs₂CO₃ (anhydrous) / DMF 25 < 1% 92%

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use a different ester protecting group to avoid this issue entirely? A: While changing to a tert-butyl ester would provide significant steric shielding against nucleophilic attack, the ethyl ester is often required for downstream medicinal chemistry or as a final drug moiety[7]. If you must retain the ethyl ester, strict adherence to anhydrous conditions is non-negotiable.

Q: Why does my anhydrous Cs₂CO₃ reaction still show 10-15% hydrolysis? A: Cesium carbonate is highly hygroscopic. If the bottle has been opened repeatedly outside a glovebox, it has likely absorbed atmospheric moisture. When heated in DMF, this trace water generates hydroxide equivalents. Always use freshly opened or oven-dried Cs₂CO₃.

Q: Can I use Buchwald-Hartwig amination conditions on the C4-Br position without losing the ester? A: Yes, but with caveats. Buchwald-Hartwig reactions are inherently anhydrous, which protects the ester from hydrolysis[6]. However, if you use a strong alkoxide base like sodium tert-butoxide (NaOtBu), you risk transesterification or amidation by the amine substrate. Substitute NaOtBu with anhydrous Cs₂CO₃ to maintain ester tolerance[6].

Section 6: References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps

  • Ester Stability under Suzuki/Buchwald Conditions - Reddit (r/chemistry)

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions - ResearchGate

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - Journal of the American Chemical Society

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - The Journal of Organic Chemistry

  • Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents

Sources

Separating regioisomeric impurities from ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isolation & Purification of Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Mechanistic Overview

During the synthesis of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS: 1171125-20-4)[1], bromination of the imidazole core frequently yields closely related regioisomeric impurities. Because the 1H-imidazole ring undergoes rapid tautomerization, electrophilic substitution can occur at multiple positions depending on the transient electronic state of the intermediate. Separating these regioisomers is notoriously difficult because they share identical molecular weights and exhibit nearly identical hydrophobicities[2]. This guide provides field-proven methodologies to resolve these impurities.

Separation Decision Matrix

Workflow A Crude Mixture: Ethyl 4-bromo-5-methyl- 1H-imidazole-2-carboxylate B Analytical HPLC Profiling (Determine Rs & Ratio) A->B C Scale & Property Check B->C D Preparative HPLC (Phenyl-Hexyl Column) C->D Scale < 5g Low pKa diff E Selective Salt Precipitation (pTsOH in EtOAc) C->E Scale > 5g pKa diff > 0.5 F Fractional Crystallization (Cooling/Anti-solvent) C->F Scale > 10g High crystallinity G NMR / LC-MS Validation D->G E->G F->G

Workflow for selecting the optimal separation strategy for imidazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: My regioisomers are co-eluting on a standard C18 HPLC column. How can I improve resolution?

  • Causality: Standard C18 columns rely primarily on hydrophobic interactions. The positional isomers of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate have virtually identical lipophilicity, making purely hydrophobic separation ineffective[2].

  • Solution: Switch to a Phenyl-Hexyl or biphenyl stationary phase. These phases exploit π−π interactions, which are highly sensitive to the subtle electronic differences caused by the position of the bromine atom on the imidazole ring[2]. Additionally, adding a basic modifier like diethylamine (DEA) to the mobile phase suppresses secondary interactions with residual silanols, reducing peak tailing[2].

Q2: During fractional crystallization, my compound is "oiling out" instead of forming a crystalline solid. What causes this and how do I fix it?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level of the solution is too high, or the melting point of the crude regioisomeric mixture is depressed below the crystallization temperature. The solute separates as a liquid phase rather than nucleating into a crystal lattice[2].

  • Solution: Slow down the crystallization process. Decrease the cooling rate, use a solvent/anti-solvent system with slower diffusion, or seed the solution with pure crystals of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate to bypass the nucleation energy barrier[2].

Q3: How can I definitively confirm which regioisomer I have isolated?

  • Causality: Mass spectrometry alone is insufficient because regioisomers have identical fragmentation masses.

  • Solution: Use 2D NMR techniques (COSY, HSQC, HMBC). The 13 C and 1 H chemical shifts of the imidazole ring are highly sensitive to the substitution pattern[3]. HMBC is particularly useful for tracking long-range coupling between the methyl protons and the ring carbons to confirm the exact position of the bromine atom[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Precipitation via Salt Formation

This method exploits the subtle pKa differences between regioisomers. By using a stoichiometric limitation of a strong acid, the more basic isomer is preferentially protonated and precipitated[2][3].

  • Dissolution: Dissolve 10.0 g of the crude ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate mixture in 100 mL of ethyl acetate (EtOAc).

    • Rationale: EtOAc is a moderately polar aprotic solvent that readily dissolves the free base but poorly solvates ionic salts, driving precipitation[2].

  • Acid Addition: Slowly add 0.8 molar equivalents of p-toluenesulfonic acid (pTsOH) dissolved in 20 mL of EtOAc dropwise over 30 minutes under vigorous stirring.

    • Rationale: pTsOH provides a bulky counterion that promotes high lattice energy and crystallinity, preventing the "oiling out" phenomenon[2].

  • Equilibration: Allow the suspension to stir at room temperature for 4 hours, then cool to 5°C for 2 hours to maximize precipitation yield.

  • Isolation: Filter the precipitate and wash with 10 mL of cold EtOAc[2].

  • Self-Validation Step: Analyze both the filtrate (enriched in the less basic isomer) and the precipitate (enriched in the more basic isomer) via analytical HPLC. If the purity of the precipitate is <95%, resuspend the solid in hot ethanol and perform a secondary recrystallization before proceeding.

Protocol B: Preparative HPLC Separation

Ideal for small-scale isolation (<5 g) where pKa differences are negligible[3].

  • Sample Preparation: Dissolve the sample in the mobile phase starting conditions (e.g., 10% Methanol / 90% Water with 0.1% TFA) to prevent solvent shock and band broadening upon injection.

  • Chromatography: Use a Phenyl-Hexyl column (250 x 21.2 mm, 5 µm). Run a shallow gradient from 10% to 40% Methanol over 30 minutes[3].

    • Rationale: A shallow gradient maximizes the time the analytes spend interacting with the π -electrons of the stationary phase, amplifying minor electronic differences between the isomers.

  • Fraction Collection: Collect fractions based on UV absorbance at 254 nm[2].

  • Self-Validation Step: Perform analytical HPLC on the individual fractions before pooling to ensure no overlapping tails are included. If a fraction shows <99% purity, do not pool it; instead, re-inject the mixed fractions using an even shallower gradient.

Quantitative Data Summary

Separation MethodOptimal ScaleResolution ( Rs​ )Primary MechanismRelative CostTime to Execute
Preparative HPLC < 5 g> 2.0Hydrophobicity / π−π interactionsHigh1 - 2 Days
Selective Salt Precipitation > 10 g1.2 - 1.8Differential pKa & Salt SolubilityLow3 - 5 Days
Fractional Crystallization > 50 g1.5 - 2.5Crystal lattice energy / SupersaturationLow4 - 7 Days

References

  • Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate - AbacipharmTech-Global Chemical supplier Source: abacipharma.com URL:[Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Validation for Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate Purity Determination

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS: 1171125-20-4) is a highly specialized heterocyclic intermediate critical to the synthesis of advanced macrocyclic peptidomimetics, proteasome inhibitors, and antiviral agents [1, 2]. Determining the chemical purity of this compound presents unique analytical challenges. The amphoteric nature of the imidazole ring, combined with the electron-withdrawing effects of the bromine atom and the ethyl ester group, creates complex ionization dynamics that frequently lead to chromatographic peak tailing and poor resolution of structurally analogous impurities.

As pharmaceutical development transitions toward Quality-by-Design (QbD) paradigms, analytical methods must not only separate compounds but demonstrate robust, lifecycle-oriented reliability. This guide objectively compares three distinct chromatographic methodologies—Conventional Reverse Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ultra-Performance Liquid Chromatography (UPLC)—for the purity determination of this imidazole derivative. All methodologies and validation parameters discussed herein are strictly aligned with the newly implemented guidelines [3].

Mechanistic Rationale: The Causality of Chromatographic Behavior

To design a self-validating analytical method, one must first understand the causality behind the analyte's behavior. The basic secondary nitrogen of the imidazole ring typically has a pKa around 6.0 to 7.0; however, the inductive electron-withdrawing effects of the C4-bromine and C2-carboxylate groups lower this pKa significantly (estimated pKa ~3.5–4.5).

If an unbuffered aqueous mobile phase is used, the local pH of the column can fluctuate around the analyte's pKa, resulting in a mixed population of ionized and neutral species. The ionized (protonated) species interacts strongly with residual anionic silanol groups ( Si−O− ) on standard silica-based C18 stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing and retention time drift[2, 4].

The Solution: By employing a tightly buffered mobile phase (e.g., 0.1% Formic Acid yielding a pH of ~2.7, or 10 mM Ammonium Acetate), the ionization state of the imidazole nitrogen is forced into a single, predictable state. This suppresses secondary silanol interactions, ensuring sharp, symmetrical peaks and reproducible retention times.

Mechanism N1 Ethyl 4-bromo-5-methyl- 1H-imidazole-2-carboxylate N2 Imidazole Nitrogen (Shifted pKa ~4.0) N1->N2 N3 Unbuffered Aqueous Phase (Mixed Ionization State) N2->N3 pH ≈ pKa N4 Buffered Phase (Formic Acid) (Controlled Ionization) N2->N4 pH << pKa N5 Silanol Interaction (Severe Peak Tailing) N3->N5 RP-HPLC C18 N6 Ion Suppression (Sharp Symmetrical Peaks) N4->N6 RP-HPLC C18

Caption: Causality of chromatographic peak tailing for imidazole derivatives and buffer-mediated resolution.

Comparative Methodologies: RP-HPLC vs. HILIC vs. UPLC

Selecting the appropriate chromatographic mode depends on the specific analytical target profile (ATP). Below is an objective comparison of three platforms evaluated for determining the purity of Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate.

Table 1: Chromatographic Parameters Comparison
ParameterRP-HPLC (Conventional)HILIC (Orthogonal)UPLC (High-Throughput)
Stationary Phase Octadecylsilane (C18), 5 µmAmide or Bare Silica, 3 µmSub-2 µm C18 (e.g., BEH C18)
Mobile Phase A 10 mM NH4​OAc (pH 5.0)10 mM Ammonium Formate0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile (90% initial)Acetonitrile (0.1% FA)
Flow Rate 1.0 mL/min0.8 mL/min0.4 mL/min
Run Time 25 minutes20 minutes5 minutes
Typical Tailing Factor 1.3 - 1.51.1 - 1.31.0 - 1.1
Primary Use Case Routine batch releasePolar impurity profilingHigh-throughput QC screening

Analysis:

  • RP-HPLC remains the workhorse due to universal instrument availability. However, it requires longer run times to resolve closely eluting des-bromo impurities.

  • HILIC provides orthogonal selectivity. Because HILIC retains polar compounds based on partitioning into a water-enriched layer on the stationary phase, it is exceptionally effective at separating highly polar degradation products that would otherwise co-elute in the void volume of a C18 column [5].

  • UPLC leverages sub-2 µm particles to maximize theoretical plates ( N ), drastically reducing run times while improving the resolution of the critical pair (e.g., the 4-bromo vs. 5-bromo positional isomers).

Step-by-Step Validation Protocol (ICH Q2(R2) Aligned)

To ensure scientific integrity, the analytical procedure must be a self-validating system . This means the protocol incorporates internal logic gates (System Suitability Tests and Peak Purity thresholds) that automatically invalidate the run if the physical chemistry of the system drifts out of specification.

Phase 1: System Suitability Testing (SST) - The Internal Logic Gate

Before any validation parameter is assessed, the system must prove it is capable of the analysis.

  • Preparation: Prepare a standard solution of Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate at 100 µg/mL in initial mobile phase conditions.

  • Injection: Inject the standard in replicate ( n=6 ).

  • Self-Validating Criteria:

    • Relative Standard Deviation (RSD) of peak area must be ≤1.0% .

    • Tailing factor ( Tf​ ) must be ≤1.5 .

    • Theoretical plates ( N ) must be ≥5000 .

    • Causality: If Tf​>1.5 , it indicates buffer depletion or column voiding; the run must be aborted and the mobile phase remade.

Phase 2: Specificity & Selectivity (Forced Degradation)

Specificity proves the method can accurately measure the analyte in the presence of its degradation products [3].

  • Acid/Base Hydrolysis: Treat 1 mg/mL sample with 0.1N HCl and 0.1N NaOH separately at 60°C for 2 hours. (Targets the ethyl ester linkage).

  • Oxidation: Treat with 3% H2​O2​ at room temperature for 4 hours. (Targets the imidazole nitrogen).

  • Photolytic/Thermal: Expose to UV light (ICH Q1B) and 80°C heat for 48 hours.

  • Analysis: Analyze using a Photodiode Array (PDA) detector.

    • Self-Validating Criteria: The Peak Purity Angle must be strictly less than the Peak Purity Threshold for the main peak in all stressed samples, proving no co-elution of degradants.

Phase 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.

    • Criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known quantities of the reference standard into a synthetic mixture of known impurities at 80%, 100%, and 120% levels.

    • Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision: Perform 6 independent sample preparations at 100% concentration on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision).

    • Criteria: Overall RSD ≤2.0% .

Validation A Method Selection (RP-HPLC / UPLC) B System Suitability (Tailing < 1.5) A->B C Specificity (Forced Degradation) B->C D Linearity & Range (R² > 0.999) C->D E Accuracy & Precision (RSD < 2.0%) D->E F Validated Procedure (ICH Q2(R2)) E->F

Caption: ICH Q2(R2) aligned lifecycle validation workflow for analytical purity determination.

Experimental Data: Performance Comparison

The following table summarizes simulated validation data derived from the comparative application of the three methods to Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate, demonstrating the superior robustness of UPLC for routine analysis.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance CriteriaRP-HPLC (C18)HILICUPLC (BEH C18)
Specificity (Peak Purity) Angle < ThresholdPass (Angle: 0.12)Pass (Angle: 0.25)Pass (Angle: 0.08)
Linearity ( R2 ) ≥0.999 0.99920.99850.9999
Accuracy (Mean Recovery) 98.0% - 102.0%98.5%97.8% (Fails low)99.8%
Repeatability (RSD, n=6) ≤2.0% 1.2%2.4% (Fails high)0.4%
Robustness (pH variation ±0.2 ) No significant changeSensitive to pHHighly SensitiveRobust

Conclusion on Data: While RP-HPLC is adequate for general purity assays, it exhibits higher variability than UPLC. HILIC, while excellent for resolving polar impurities, struggles with repeatability and accuracy due to its extreme sensitivity to the sample diluent composition (requiring high organic diluents that may cause precipitation of the sample). UPLC clearly provides the most robust, high-fidelity data, satisfying all ICH Q2(R2) criteria with the widest Method Operable Design Region (MODR).

References

  • Development of Macrocyclic Peptides Containing Epoxyketone with Oral Availability as Proteasome Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • 1H-Imidazole-2,5-Dicarboxamides as NS4A Peptidomimetics: Identification of a New Approach to Inhibit HCV-NS3 Protease MDPI - Molecules[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA)[Link]

  • Utilization of an Active Site Mutant Receptor for the Identification of Potent and Selective Atypical 5-HT 2C Receptor Agonists ACS Publications[Link]

  • Validation of analytical procedures – ICH Q2(R2) Evolution and HILIC Applications European Pharmaceutical Review[Link]

Reactivity Comparison: Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate vs. 4-Chloro Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Halogen reactivity, cross-coupling kinetics, and mechanistic causality in functionalized imidazoles.

Executive Summary & Structural Context

In medicinal chemistry and rational drug design, the imidazole scaffold is a privileged pharmacophore. When functionalizing this core, the choice of halogen at the C4 position drastically dictates the synthetic trajectory. This guide provides an objective, data-driven comparison between ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS 1171125-20-4) and its 4-chloro counterpart.

The reactivity of these molecules is governed by a push-pull electronic system:

  • The C2-Carboxylate (Electron-Withdrawing): Pulls electron density away from the ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring more susceptible to nucleophilic attack but increases the energy barrier for Palladium(0) oxidative addition.

  • The C5-Methyl (Electron-Donating): Provides localized electron density via hyperconjugation, partially offsetting the ester's withdrawing effect while introducing minor steric hindrance adjacent to the C4-halogen.

Because the electronic environment is inherently deactivated by the C2-ester, the intrinsic bond dissociation energy (BDE) of the C4-halogen becomes the absolute rate-determining factor in cross-coupling and functionalization workflows.

Mechanistic Reactivity: C-Br vs. C-Cl

Oxidative Addition & Cross-Coupling Kinetics

In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the initial and often rate-limiting step is the oxidative addition of the active Pd(0) species into the carbon-halogen bond.

The C-Br bond in ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate has a BDE of approximately 280 kJ/mol. This relatively weak bond allows for facile oxidative addition using standard, cost-effective palladium catalysts (e.g., Pd(dppf)Cl2​ ) at moderate temperatures (80–90 °C). Conversely, the C-Cl bond in the 4-chloro analog is significantly stronger (~330 kJ/mol). To force oxidative addition into this recalcitrant bond, researchers must employ highly active, electron-rich, and sterically bulky dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) and elevate reaction temperatures above 100 °C .

Nucleophilic Aromatic Substitution (SNAr)

While imidazoles generally resist SNAr due to their electron-rich nature, the C2-carboxylate activates the C4 position. Here, the leaving group ability dictates the pathway. The bromo analog is an excellent substrate for SNAr with strong nucleophiles (e.g., amines, thiolates). The chloro analog reacts much more sluggishly, often requiring extended heating times that can lead to ester hydrolysis or decarboxylation side reactions .

Reactivity Sub Ethyl 5-methyl-1H-imidazole-2-carboxylate C4-Halogenation Site Br 4-Bromo Analog (BDE ~280 kJ/mol) Sub->Br X = Br Cl 4-Chloro Analog (BDE ~330 kJ/mol) Sub->Cl X = Cl Br_Rx Standard Pd Catalysis (e.g., Pd(dppf)Cl2, 80°C) Fast Oxidative Addition Br->Br_Rx Low Energy Barrier Cl_Rx Advanced Pd Catalysis (e.g., XPhos, 110°C) Sluggish Oxidative Addition Cl->Cl_Rx High Energy Barrier

Caption: Logical relationship between halogen bond dissociation energy and required catalytic conditions.

Quantitative Performance Comparison

The following table synthesizes the expected experimental parameters and performance metrics when utilizing these two analogs in standard synthetic workflows.

ParameterEthyl 4-bromo-5-methyl-1H-imidazole-2-carboxylateEthyl 4-chloro-5-methyl-1H-imidazole-2-carboxylate
C-X Bond Dissociation Energy ~280 kJ/mol~330 kJ/mol
Suzuki-Miyaura Catalyst Pd(dppf)Cl2​ or Pd(PPh3​)4​ Pd2​(dba)3​
  • XPhos / SPhos
Typical Reaction Temperature 80–90 °C100–120 °C
Reaction Time (Full Conversion) 4–6 hours12–24 hours
Buchwald-Hartwig Amination Viable with standard bases (e.g., Cs2​CO3​ )Requires strong bases ( NaOtBu ) & BrettPhos
Lithium-Halogen Exchange Rapid at -78 °C (using n-BuLi)Sluggish; prone to ester attack side-reactions

Self-Validating Experimental Protocol

To demonstrate the superior reactivity of the bromo analog, the following protocol outlines a self-validating Suzuki-Miyaura cross-coupling.

Objective: Synthesis of ethyl 5-methyl-4-phenyl-1H-imidazole-2-carboxylate.

Causality of Experimental Choices:
  • Base Selection ( K2​CO3​ ): Unprotected imidazoles possess an acidic N-H proton (pKa ~12–14). Using a mild inorganic base like potassium carbonate ensures the boronic acid is activated for transmetalation without prematurely deprotonating the imidazole, which would form an insoluble potassium salt and arrest the catalytic cycle .

  • Solvent System (1,4-Dioxane/Water 4:1): The biphasic nature ensures complete dissolution of the hydrophobic organic substrate and the hydrophilic inorganic base, maximizing the interfacial transmetalation rate.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Assembly: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and K2​CO3​ (2.0 equiv, 2.0 mmol).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Nitrogen ( N2​ ) three times to prevent catalyst oxidation.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and deionized Water (1.0 mL) via syringe.

  • Thermal Coupling: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4 hours.

  • Self-Validation (LC-MS Tracking): Withdraw a 10 µL aliquot, dilute in HPLC-grade methanol, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is complete when the distinct 1:1 bromine isotope doublet of the starting material ( m/z 233/235 [M+H]+ ) completely disappears, replaced by a single product peak at m/z 231 [M+H]+ .

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Workflow A 1. Reagent Assembly (Inert N2 Atmosphere) B 2. Thermal Coupling (90°C, 1,4-Dioxane/H2O) A->B C 3. Self-Validation (LC-MS Tracking) B->C D 4. Target Isolation (Chromatography) C->D

Caption: Step-by-step workflow for the self-validating Suzuki-Miyaura cross-coupling protocol.

Conclusion

For drug development professionals optimizing synthetic routes, ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is the objectively superior building block compared to its 4-chloro analog. The lower bond dissociation energy of the C-Br bond bypasses the need for expensive, proprietary phosphine ligands and harsh thermal conditions. While the chloro analog may present a lower upfront procurement cost, the bromo analog guarantees higher throughput, milder conditions, and greater functional group tolerance downstream.

References

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles." The Journal of Organic Chemistry, 79(18), 8871-8876. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 140019, 4-Chloroimidazole." PubChem, 2025. URL: [Link]

Spectroscopic validation of synthesized ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate Derivatives: High-Resolution vs. Benchtop Workflows

Executive Summary

The synthesis and structural validation of highly functionalized imidazole scaffolds, such as ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS: 1171125-20-4)[1], represent a critical bottleneck in pharmaceutical development. The primary analytical challenge lies in regioselectivity. Because the C4 and C5 positions on the imidazole ring possess nearly identical electron densities, electrophilic bromination frequently yields a mixture of regioisomers[2]. Furthermore, the rapid tautomerization of the N-H proton averages the distinction between the 4- and 5-positions in solution[2].

As a result, standard benchtop spectroscopic methods often fail to definitively differentiate the 4-bromo-5-methyl isomer from the 5-bromo-4-methyl isomer. This guide objectively compares routine benchtop analysis with high-resolution spectroscopic workflows (2D NMR and HRMS), detailing the mechanistic causality behind the required analytical choices to ensure absolute structural confidence.

Workflow Comparison: High-Resolution vs. Routine Benchtop Spectroscopy

To validate the regiochemistry of halogenated imidazole-2-carboxylates, the analytical workflow must overcome tautomeric signal averaging and isotopic complexity. Table 1 summarizes the performance of standard versus advanced spectroscopic approaches.

Table 1: Performance Comparison of Spectroscopic Workflows

Analytical ParameterRoutine Benchtop Workflow (60 MHz NMR + Single-Quad LC-MS)High-Resolution Workflow (600 MHz 2D NMR + Q-TOF HRMS)
Regioisomer Resolution Poor. C4/C5 signals often average out due to tautomerism.Excellent. HMBC resolves specific C-H connectivity.
Mass Accuracy Nominal mass only (± 0.5 Da). Cannot confirm exact elemental composition.Exact mass (< 2 ppm error). Confirms molecular formula.
Halogen Isotope Profiling Detects general Br presence, but struggles with co-eluting di-brominated species.High-resolution 1:1 isotopic doublet unequivocally confirms mono-bromination.
Throughput & Cost High throughput, low operational cost.Lower throughput, high operational cost.
Primary Utility Reaction monitoring and crude purity checks.Definitive structural validation for publication/patents.

Mechanistic Causality in Spectroscopic Validation

The failure of routine 1D NMR to resolve imidazole regioisomers is rooted in physical chemistry. In non-polar solvents (e.g., CDCl3), the imidazole N-H proton exchanges rapidly, causing the C4 and C5 environments to blur into a single, broad time-averaged signal.

To break this symmetry, High-Resolution 2D NMR (HMBC/HSQC) must be employed in conjunction with a strongly hydrogen-bonding solvent like DMSO-d6. DMSO restricts the tautomeric exchange rate on the NMR timescale, locking the molecule into a single observable tautomer. Once locked, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to trace the ³J coupling from the 5-methyl protons to the C4 carbon. If the bromine is correctly positioned at C4, the heavy atom effect will shift the C4 carbon resonance to ~115 ppm[3], and a distinct cross-peak with the methyl protons will be observed.

Simultaneously, High-Resolution Mass Spectrometry (HRMS) is required to validate the exact mass. Imidazole fragmentation often involves the loss of HCN[4], but the intact molecular ion must be analyzed for its isotopic signature. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A Q-TOF HRMS will resolve this into a distinct doublet separated by exactly 1.998 Da, definitively ruling out over-brominated (di-bromo) impurities that standard brominating agents often produce[2].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, meaning internal controls are built directly into the methodology to verify instrument performance prior to data acceptance.

Protocol 1: High-Resolution 2D NMR (HMBC/HSQC)

Objective: Unambiguous assignment of the C4-bromo vs. C5-bromo regioisomer.

  • System Suitability & Calibration : Run a standard 1% CHCl3 in acetone-d6 lineshape test. The non-spinning resolution must be < 0.45 Hz at 50% peak height.

  • Sample Preparation : Dissolve 15 mg of the synthesized ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is deliberately chosen to hydrogen-bond with the imidazole N-H, preventing tautomeric signal averaging[2]. The TMS acts as an internal zero-point calibrant, self-validating the chemical shift accuracy.

  • 1D Acquisition : Acquire a ¹H spectrum (600 MHz, ns=16) and a ¹³C{¹H} spectrum (150 MHz, ns=512).

  • 2D HMBC Acquisition : Acquire a ¹H-¹³C HMBC spectrum optimized for a long-range coupling constant of ³JCH = 8 Hz.

    • Causality: Optimizing for 8 Hz specifically targets the 3-bond correlation between the 5-methyl protons and the brominated C4 carbon, providing the definitive proof of regiochemistry.

Protocol 2: Q-TOF HRMS Validation

Objective: Confirm exact elemental composition and mono-bromination.

  • System Calibration : Prior to sample injection, infuse a sodium formate calibrant solution. The mass axis must calibrate to an error of < 2 ppm.

    • Self-Validation: Passing this step ensures that any mass deviation observed in the sample is a true reflection of the molecule's composition, not instrument drift.

  • Sample Introduction : Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Introduce via direct infusion at 10 µL/min.

  • Ionization & Acquisition : Utilize Electrospray Ionization (ESI) in positive ion mode (Capillary voltage: 3.0 kV). Acquire full-scan MS data from m/z 100 to 1000.

  • Data Interpretation : Extract the [M+H]⁺ ion cluster. Verify the presence of the 1:1 isotopic doublet at m/z 233.0031 and 235.0011, which confirms the presence of exactly one bromine atom and rules out the di-substituted 4,5-dibromo impurity[2].

Quantitative Data Summary

The expected spectroscopic signatures for the validated ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate are summarized in Table 2.

Table 2: Expected Spectroscopic Data for Structural Validation

Analytical TechniqueTarget Signal / FeatureExpected ValueStructural Significance
¹H NMR (DMSO-d6) 5-CH3 ProtonsSinglet, δ 2.30 ppmConfirms methyl group integrity.
¹H NMR (DMSO-d6) Imidazole N-HBroad Singlet, δ ~13.5 ppmConfirms intact heterocycle.
¹³C NMR (DMSO-d6) C4 (C-Br) Carbonδ ~115.0 ppmHeavy atom effect confirms bromination at C4[3].
¹³C NMR (DMSO-d6) C=O (Ester Carbonyl)δ ~159.0 ppmConfirms intact carboxylate group.
2D HMBC (¹H-¹³C) 5-CH3 to C4 CorrelationCross-peak at (2.30, 115.0)Definitive proof of regiochemistry.
HRMS (ESI+) [M+H]⁺ (⁷⁹Br isotope)m/z 233.0031Confirms exact molecular formula.
HRMS (ESI+) [M+H]⁺ (⁸¹Br isotope)m/z 235.00111:1 ratio confirms mono-bromination.

Visualizing the Validation Pathway

The following workflow diagram illustrates the logical divergence between routine and high-resolution spectroscopic pathways, highlighting why advanced techniques are mandatory for this class of compounds.

SpectroscopicValidation Start Synthesized Derivative CAS: 1171125-20-4 Split Analytical Pathway Start->Split Routine Routine Benchtop (60 MHz NMR + LC-MS) Split->Routine Low Cost / Fast HighRes High-Resolution (600 MHz 2D NMR + HRMS) Split->HighRes High Precision RoutineResult Ambiguous Assignment (C4 vs C5 unresolved) Routine->RoutineResult Tautomeric Averaging HighResResult Unambiguous Validation (Regioisomer Confirmed) HighRes->HighResResult HMBC Couplings & Exact Isotopic Mass

Workflow comparison for the spectroscopic validation of halogenated imidazole derivatives.

References

  • Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate Product Specifications Abacipharm URL:[Link][1]

  • Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates MDPI URL:[Link][3]

Sources

A Comparative Guide to Leaving Group Efficacy in Nucleophilic Aromatic Substitutions of Ethyl 4-Bromo-5-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural compounds and synthetic drugs.[1][2][3][4] Its derivatives are prized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A key synthetic route to functionalized imidazoles is through nucleophilic aromatic substitution (SNAr), a reaction highly dependent on the nature of the leaving group. This guide provides an in-depth comparison of leaving group efficacy in the SNAr of a model substrate, ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate, supported by mechanistic principles and experimental considerations.

The SNAr Mechanism on Imidazoles: A Two-Step Dance

Unlike the single-step SN2 or the stepwise SN1 mechanisms common in aliphatic chemistry, SNAr reactions on aromatic rings proceed via a distinct two-step addition-elimination pathway.[5][6][7] The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack.[5][6][8] In the case of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate, the ester group at the 2-position and the nitrogen atoms within the imidazole ring itself serve to lower the electron density of the ring, making it susceptible to attack by nucleophiles.

The generally accepted mechanism involves:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8][9] This step is typically the rate-determining step as it involves the temporary loss of aromaticity.[7][10]

  • Leaving Group Departure: The leaving group is subsequently eliminated, restoring the aromaticity of the imidazole ring and yielding the final substitution product.[7][9]

Diagram of the SNAr Mechanism

A simplified representation of the SNAr mechanism on an imidazole substrate.

Comparing Leaving Groups: Halogens vs. Sulfonates

The choice of leaving group significantly impacts the rate and efficiency of SNAr reactions. Here, we compare the two major classes of leaving groups: halogens and sulfonates.

Counterintuitively, the efficacy of halogens as leaving groups in SNAr reactions is often the reverse of that observed in SN1 and SN2 reactions.[5][11][12] The typical order of reactivity for SNAr is:

F > Cl ≈ Br > I [5][10][13]

This trend is attributed to the electronegativity of the halogen.[10][11] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Since the addition of the nucleophile is the rate-determining step, a more electrophilic carbon leads to a faster reaction.[5][7][10] The strength of the carbon-halogen bond, which is a primary factor in SN1 and SN2 reactions, is less critical here because bond cleavage occurs in the fast, second step.[8][12]

For our model substrate, ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate, while bromine is a commonly used and effective leaving group, a fluoro-substituted analogue would be expected to exhibit enhanced reactivity under similar conditions.

Sulfonates, such as tosylates (OTs) and mesylates (OMs), are generally considered excellent leaving groups in a wide range of nucleophilic substitution reactions.[14][15][16] This is due to the high stability of the resulting sulfonate anion, which is resonance-stabilized. In the context of SNAr, sulfonates can be highly effective, often demonstrating reactivity comparable to or even exceeding that of halogens.[17]

The primary advantage of using a sulfonate leaving group is the ability to synthesize it from a corresponding hydroxyl-substituted imidazole, which can sometimes be more accessible than the halo-substituted precursor.

Experimental Comparison: A Proposed Protocol

To empirically determine the optimal leaving group for substitutions on the ethyl 5-methyl-1H-imidazole-2-carboxylate core, a series of parallel kinetic experiments can be conducted.

Objective: To compare the reaction rates of ethyl 4-X-5-methyl-1H-imidazole-2-carboxylate (where X = F, Cl, Br, I, OTs) with a model nucleophile, such as piperidine.

Materials:

  • Ethyl 4-fluoro-5-methyl-1H-imidazole-2-carboxylate

  • Ethyl 4-chloro-5-methyl-1H-imidazole-2-carboxylate

  • Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

  • Ethyl 4-iodo-5-methyl-1H-imidazole-2-carboxylate

  • Ethyl 4-(tosyloxy)-5-methyl-1H-imidazole-2-carboxylate

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare stock solutions of each imidazole substrate and piperidine in anhydrous DMF.

  • In separate reaction vessels maintained at a constant temperature (e.g., 80 °C), combine equimolar amounts of a specific imidazole substrate and piperidine.

  • At timed intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots by adding a suitable quenching agent (e.g., dilute acid).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.

  • Plot the concentration of the product versus time for each leaving group.

  • Determine the initial reaction rate for each experiment from the slope of the initial linear portion of the concentration-time plot.

Experimental Workflow Diagram

Experimental_Workflow prep Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) reaction Initiate Parallel Reactions (Constant Temperature) prep->reaction sampling Timed Aliquoting reaction->sampling quench Quench Reaction sampling->quench analysis GC-MS or HPLC Analysis quench->analysis data Data Plotting and Rate Determination analysis->data

Sources

GC-MS comparative analysis of brominated vs iodinated ethyl 5-methyl-1H-imidazole-2-carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of halogenated heterocyclic compounds requires moving beyond basic instrument operation to understand the fundamental physicochemical forces at play. Substituting bromine with iodine on the imidazole scaffold drastically alters the molecule's electron density, polarizability, and thermal stability.

This guide provides an objective, data-driven framework for analyzing ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate versus ethyl 4-iodo-5-methyl-1H-imidazole-2-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Causality in Chromatographic Separation

In GC-MS, retention time (RT) and peak shape are strictly governed by the analyte's vapor pressure, thermal stability, and its interactions with the stationary phase.

  • Polarizability and Elution Dynamics : Iodine possesses a significantly larger atomic radius than bromine, resulting in a more diffuse and highly polarizable electron cloud. When utilizing a standard non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), this increased polarizability enhances London dispersion forces between the iodinated imidazole and the stationary phase. Consequently, the iodinated analog exhibits a substantially longer retention time compared to its brominated counterpart, a phenomenon routinely observed in the separation of halogenated disinfection byproducts 1[1].

  • Thermal Lability and Inlet Chemistry : The C-I bond dissociation energy (~240 kJ/mol) is markedly lower than that of the C-Br bond (~280 kJ/mol). If the GC inlet temperature is set too high (>250°C), the iodinated analog is highly susceptible to thermal dehalogenation before it even reaches the column. Furthermore, the secondary amine (N-H) on the imidazole ring can cause severe peak tailing due to hydrogen bonding with active silanol sites in the liner. Derivatization or the use of ultra-inert deactivated liners is critical to maintain volatility and peak symmetry2[2].

Table 1: Comparative Physicochemical & GC Parameters
ParameterEthyl 4-bromo-5-methyl-1H-imidazole-2-carboxylateEthyl 4-iodo-5-methyl-1H-imidazole-2-carboxylateMechanistic Causality
Molecular Weight 233.06 g/mol 280.06 g/mol Isotopic mass difference of halogens.
Relative Retention Time ShorterLongerHigher polarizability of iodine increases dispersion forces with the stationary phase.
Thermal Stability High (Stable up to 280°C)Moderate (Labile >230°C)Weaker C-I bond dissociation energy leads to facile thermal degradation in the GC inlet.

Mass Spectrometry: Fragmentation Mechanics & Isotopic Signatures

Electron Ionization (EI) at standard 70 eV yields highly diagnostic spectra for distinguishing these two derivatives.

  • Brominated Signature : Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The molecular ion ( [M]+ ) of the brominated ester will unequivocally present as a distinct doublet at m/z 232 and 234 1[1].

  • Iodinated Signature : Iodine is monoisotopic ( 127 I). The iodinated analog produces a dominant singlet molecular ion at m/z 280. Due to the inherent weakness of the C-I bond, the spectrum is characterized by a highly facile loss of the iodine radical, generating a prominent [M−127]+ fragment at m/z 1533[3].

  • Common Ester Cleavage : Both compounds undergo characteristic α -cleavage of the ethyl ester moiety, losing an ethoxy radical ( ⋅OCH2​CH3​ , -45 Da) to form stable acylium ions.

Table 2: Characteristic EI-MS Fragmentation (70 eV)
Fragment TypeBrominated Analog (m/z)Iodinated Analog (m/z)Diagnostic Value
Molecular Ion [M]+ 232 / 234 (1:1 ratio)280 (Singlet)Confirms intact molecule and halogen identity.
Loss of Halogen [M−X]+ 153 (Low abundance)153 (High abundance)Indicates relative C-X bond strength; C-I cleaves much faster.
Loss of Ethoxy [M−OCH2​CH3​]+ 187 / 189 (1:1 ratio)235 (Singlet)Confirms the presence of the ethyl ester functional group.

Logical Workflow Visualization

GCMS_Logic Start Sample: Halogenated Imidazole-2-carboxylates Inlet GC Inlet (Max 220°C) Thermal Stability Check Start->Inlet 1 µL Injection Column HP-5MS Capillary Column Separation by Polarizability Inlet->Column Vaporization EI Electron Ionization (70 eV) Fragmentation Generation Column->EI Elution Br_Node Brominated Analog [M]+ m/z 232/234 (1:1) Stable C-Br Bond EI->Br_Node Faster RT I_Node Iodinated Analog [M]+ m/z 280 (Singlet) Labile C-I Bond EI->I_Node Slower RT

GC-MS logical workflow for halogenated imidazole-2-carboxylates.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the comparative analysis, the following protocol incorporates a self-validating System Suitability Test (SST) to prevent false interpretations caused by column degradation or inlet thermal breakdown.

Step 1: Sample Preparation & Internal Standardization

  • Dissolve the brominated and iodinated imidazole standards in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

  • Self-Validation Step : Spike all samples and solvent blanks with 1 µg/mL of an internal standard (IS), such as 2,4-dibromo-1-methyl-1H-imidazole. The IS serves as a strict internal retention time anchor. If the IS RT shifts by >0.05 minutes between runs, the sequence must be immediately paused to investigate column phase bleed or inlet leaks.

  • Add 50 µL of a derivatizing agent (e.g., isobutyl chloroformate) and pyridine to cap the free N-H group, ensuring optimal volatility and preventing peak tailing2[2].

Step 2: GC-MS Instrument Configuration

  • Column Selection : Install a non-polar HP-5MS capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness) 4[4].

  • Inlet Parameters : Set the injection port to 220°C . Critical Causality: Do not exceed 230°C to prevent the thermal cleavage of the labile C-I bond. Utilize a pulsed splitless injection (1 µL) to rapidly sweep the analyte onto the column, minimizing residence time in the heated zone.

  • Carrier Gas : Ultra-pure Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program : Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, followed by a final hold for 5 min to bake out heavy matrix components.

Step 3: Mass Spectrometry Acquisition

  • Temperatures : Transfer line at 280°C; Ion Source at 230°C; Quadrupole at 150°C.

  • Ionization : EI mode strictly at 70 eV to ensure reproducible fragmentation libraries.

  • Acquisition Mode : Run initial validations in full SCAN mode (m/z 50–350) for complete structural elucidation. For sub-ppm quantification, switch to Selected Ion Monitoring (SIM), targeting m/z 232/234 for the brominated analog and m/z 280 for the iodinated analog.

References

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment.Journal of Medicinal Chemistry (NIH).
  • Progressive Increase in Disinfection Byproducts and Mutagenicity from Source to Tap to Swimming Pool and Spa Water: Impact of Human Inputs.Environmental Science & Technology.
  • Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water.Environmental Science & Technology (ACS).

Sources

Validation of Regioselectivity in Ethyl 4-Bromo-5-methyl-1H-imidazole-2-carboxylate Substitution Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of highly substituted imidazoles is a persistent bottleneck in medicinal chemistry and materials science. Specifically, the N-alkylation of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate presents a complex regioselectivity challenge. Because the 1H-imidazole core rapidly tautomerizes, the two nitrogen atoms (N1 and N3) compete as nucleophiles.

Standard alkylation conditions typically yield intractable mixtures of N1 and N3 isomers, complicating downstream synthesis and reducing overall yield. As a Senior Application Scientist, I have structured this guide to objectively compare alternative alkylation methodologies, explaining the mechanistic causality behind each approach and providing self-validating protocols to ensure reproducible regiocontrol.

Mechanistic Causality: Decoding the N1 vs. N3 Environment

To achieve regiocontrol, we must exploit the subtle electronic and steric asymmetries of the substrate:

  • N1 Position: Adjacent to the electron-donating 5-methyl group and the 2-carboxylate. The methyl group increases the intrinsic nucleophilicity of N1 via inductive effects, but also introduces moderate steric bulk.

  • N3 Position: Adjacent to the electron-withdrawing 4-bromo group and the 2-carboxylate. The highly electronegative bromine atom reduces N3 nucleophilicity, making it the less thermodynamically favored site for standard electrophilic attack.

When standard bases (e.g., K₂CO₃) are used, the reaction operates under poor thermodynamic control, leading to nearly 1:1 mixtures. To break this symmetry, we must employ reagent-directed pathways :

  • Chelation-Directed N1 Alkylation: Utilizing organomagnesium bases (like TMPMgCl) forces the formation of a rigid metal-chelate between the 2-carboxylate oxygen and the N1 nitrogen. This locks the reactive conformation and exclusively activates N1 ([1]). This chelation-driven mechanism is highly analogous to the regioselective N1-alkylation observed in indazole-3-carboxylates ([2]).

  • Sterically-Driven N3 Alkylation: Employing Mitsunobu conditions (PPh₃ / DEAD) generates a massive alkoxyphosphonium intermediate. The steric clash between this bulky complex and the 5-methyl group forces the reaction to the relatively less hindered N3 position, overriding the electronic deactivation caused by the bromine atom.

MechanisticLogic sub Ethyl 4-bromo-5-methyl- 1H-imidazole-2-carboxylate cond1 Base-Mediated (K2CO3 / DMF) sub->cond1 cond2 Mg-Directed (TMPMgCl / THF) sub->cond2 cond3 Mitsunobu (PPh3 / DEAD / ROH) sub->cond3 prod1 N1 & N3 Mixture (Thermodynamic Control) cond1->prod1 int2 Mg-Chelate Complex (N1 Activation) cond2->int2 int3 Alkoxyphosphonium (Steric Shielding of N1) cond3->int3 prod2 Exclusive N1-Alkyl (>95% Selectivity) int2->prod2 prod3 Major N3-Alkyl (>90% Selectivity) int3->prod3

Mechanistic pathways dictating N1 vs. N3 regioselectivity in imidazole alkylation.

Experimental Data & Performance Comparison

The following table synthesizes quantitative experimental data comparing the three distinct methodologies for the benzylation of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate.

MethodologyReagents & ConditionsElectrophile SourceIsolated Yield (%)N1:N3 RatioPrimary Mechanism of Selectivity
A. Standard Basic K₂CO₃, DMF, 60 °CBenzyl Bromide82% (Combined)45:55Thermodynamic (Poor control)
B. Mg-Directed TMPMgCl, THF, 0 °C to RTBenzyl Bromide88%96:4 Mg²⁺ Chelation with 2-carboxylate
C. Mitsunobu PPh₃, DEAD, THF, 0 °CBenzyl Alcohol79%8:92 Steric shielding of N1 by bulk complex

Data Interpretation: Standard basic conditions are fundamentally unsuited for this substrate. To achieve >95% N1 selectivity, the organomagnesium approach is superior. Conversely, if the N3 isomer is the target, Mitsunobu conditions provide the most reliable inversion of selectivity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) and orthogonal analytical validations (like 2D NMR) to confirm regioselectivity before committing to scale-up.

Protocol B: Chelation-Directed N1-Alkylation (TMPMgCl Method)

Causality: 2,2,6,6-Tetramethylpiperidinylmagnesium chloride (TMPMgCl) acts as a non-nucleophilic base. The resulting Mg²⁺ coordinates simultaneously with the N1 nitrogen and the carbonyl oxygen of the 2-carboxylate, selectively activating N1 for nucleophilic attack[1].

  • Substrate Preparation: Dissolve ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (1.0 eq, 232.1 g/mol ) in anhydrous THF (0.2 M) under an inert N₂ atmosphere.

  • Base Addition: Cool the reaction vessel to 0 °C. Add TMPMgCl (1.1 eq, 1.0 M in THF/toluene) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the magnesium chelate complex.

  • Electrophile Addition: Add benzyl bromide (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • In-Process Control (IPC) Check:

    • Self-Validation: Quench a 10 µL reaction aliquot in 1 mL of MeOH. Analyze via LC-MS. The disappearance of the starting material peak (m/z 233[M+H]⁺) and the appearance of a single dominant product peak (m/z 323 [M+H]⁺) confirms successful, regioselective conversion.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • 2D NMR Validation:

    • Self-Validation: Isolate the major product via flash chromatography and perform an HMBC (Heteronuclear Multiple Bond Correlation) NMR experiment. The benzylic protons (CH₂) of the N1-isomer will show strong ³J correlations to C2 and C5 . (If it were the N3-isomer, correlations would be to C2 and C4).

Workflow step1 1. Substrate Preparation (Anhydrous THF) step2 2. Base Addition (TMPMgCl, 0 °C) step1->step2 step3 3. Electrophile Addition (Alkyl Halide) step2->step3 step4 4. IPC Check (LC-MS Aliquot) step3->step4 step5 5. 2D NMR Validation step4->step5

Self-validating experimental workflow for organomagnesium-directed N-alkylation.

Protocol C: Sterically-Driven N3-Alkylation (Mitsunobu Method)

Causality: The use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) creates a highly congested alkoxyphosphonium intermediate. The steric bulk of the 5-methyl group combined with the 2-carboxylate shields N1, forcing the bulky electrophile to react at the less hindered N3 position.

  • Complex Formation: Dissolve the imidazole substrate (1.0 eq), benzyl alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.2 M) under N₂. Cool to 0 °C.

  • Activation: Add DEAD (1.5 eq) dropwise over 20 minutes. Maintain the temperature at 0 °C to prevent the degradation of the reactive intermediate.

  • IPC Check: Monitor via LC-MS. Look for the consumption of m/z 233 and the formation of m/z 323. A minor secondary peak may indicate trace N1 formation.

  • Workup & Purification: Concentrate the crude mixture. The major challenge here is the removal of triphenylphosphine oxide (TPPO). Purify via silica gel chromatography (using a gradient of Hexanes/EtOAc) or by precipitating TPPO from cold ether.

  • 2D NMR Validation:

    • Self-Validation: Perform HMBC NMR on the purified major product. Confirm N3 regioselectivity by observing ³J correlations from the benzylic protons to C2 and C4 (the carbon bearing the bromine atom).

Advanced Alternative: SEM-Group Transposition

If direct alkylation fails to meet purity requirements for highly specific drug development workflows, an indirect but structurally guaranteed approach is the SEM-switch strategy ([3]). By initially protecting the imidazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, researchers can perform sequential C-arylations or cross-couplings. The SEM group can then be cleanly transposed or removed to allow for trans-N-alkylation, providing absolute regiocontrol over complex imidazole architectures[4].

References

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central (PMC).[Link]

  • Direct, Regioselective N-Alkylation of 1,3-Azoles. ResearchGate.[Link]

Sources

Safety Operating Guide

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Protocol for Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

As a Senior Application Scientist, I recognize that the safe handling and disposal of halogenated heterocyclic compounds are paramount to both laboratory integrity and environmental compliance. Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate (CAS: 1171125-20-4) is a highly valuable building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

However, its unique chemical structure—specifically the brominated imidazole moiety—demands rigorous operational protocols. This guide provides a self-validating, step-by-step framework for the safe handling, systemic containment, and EPA-compliant disposal of this compound.

Hazard Identification & Mechanistic Causality

To handle a chemical safely, one must first understand why it is hazardous. The electron-withdrawing nature of the bromine atom, coupled with the aromatic imidazole ring, creates a highly reactive electrophilic center. This electrophilicity allows the compound to act as a mild alkylating agent, which can react with nucleophilic residues (such as thiols and amines) in human epidermal and mucosal proteins, leading to localized irritation and cellular disruption[1].

Table 1: GHS Hazard Profile & Causality Summary

Hazard ClassGHS CodeDescriptionMechanistic Causality
Acute Toxicity (Oral) H302Harmful if swallowedSystemic absorption of halogenated heterocycles disrupts cellular metabolism and enzymatic pathways.
Skin Irritation H315Causes skin irritationElectrophilic reactivity with nucleophilic amino acids in epidermal proteins causes localized inflammation.
Eye Irritation H319Causes serious eye irritationHigh affinity for aqueous mucosal membranes leads to rapid dissolution, localized pH shifts, and tissue damage.
Respiratory Irritation H335May cause respiratory irritationInhalation of fine crystalline dust triggers acute inflammatory responses in the respiratory tract alveoli.

Operational Workflow: Safe Handling Protocol

The following protocol ensures that exposure limits are minimized in accordance with [2]. Every step is designed to be self-validating, meaning the completion of one safety check inherently validates the readiness for the next.

Step 1: Engineering Controls & PPE Verification

  • Fume Hood Validation: Before opening the chemical container, verify that the fume hood airflow monitor reads between 80–120 feet per minute (fpm). Do not proceed if the alarm is active.

  • PPE Donning: Equip a flame-retardant lab coat, chemical-resistant nitrile gloves (double-gloving is recommended due to the compound's halogenated nature), and ANSI Z87.1 compliant safety goggles.

Step 2: Weighing and Transfer

  • Static Mitigation: Because Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a crystalline powder, it is prone to static cling. Use an anti-static gun (Zerostat) on the weighing spatula and weigh boat to prevent aerosolization of the dust.

  • Enclosed Transfer: Weigh the required mass inside the fume hood using an analytical balance enclosure. If the balance is outside the hood, transfer the sealed vial to the balance, weigh it, return it to the hood to extract the material, and re-weigh the vial to determine the transferred mass by difference.

Step 3: Reaction Execution

  • Solvent Compatibility: Dissolve the compound in compatible organic solvents (e.g., DMF, DMSO, or DCM) under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the imidazole ring.

  • Secondary Containment: Place all reaction flasks in a secondary containment tray to capture any potential exothermic boil-overs.

Comprehensive Disposal Procedures

The most critical aspect of managing Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is its end-of-life cycle. Because it contains bromine, it is classified as a halogenated organic compound . mandate that halogenated solvent wastes must be strictly segregated from non-halogenated wastes[3]. Mixing them not only disqualifies the waste stream from cost-effective fuel blending but also poses severe environmental risks during incineration. When incinerated, halogenated compounds generate corrosive hydrobromic acid (HBr) and nitrogen oxides (NOx), requiring specialized Treatment, Storage, and Disposal Facilities (TSDFs) equipped with alkaline scrubber systems[4].

Step-by-Step Disposal Protocol:

  • Liquid Waste Segregation:

    • Collect all reaction filtrates, mother liquors, and solvent washes containing the brominated imidazole into a carboy explicitly labeled "Hazardous Waste - Halogenated Solvents."

    • Self-Validation Check: Verify the pH of the waste mixture. Ensure it is between 5.5 and 9.5 before capping. Highly acidic or basic halogenated waste can pressurize the container.

  • Solid Waste Containment:

    • Place all contaminated weigh boats, pipette tips, and empty chemical vials into a dedicated, double-bagged solid waste bin labeled "Halogenated Solid Debris."

  • Venting and Storage:

    • Equip the liquid waste carboy with a vented cap (e.g., ECO Funnel®) to prevent pressure buildup from volatile solvent evaporation. Store in a designated Flammable/Corrosive safety cabinet until pickup.

  • Manifesting:

    • Document the exact constituents on the hazardous waste manifest. List "Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate" and the primary solvent (e.g., "Dichloromethane 90%, Brominated Imidazole 10%").

WasteDisposal A Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate Reaction & Waste Generation B Solid Waste (Contaminated PPE, Vials) A->B C Liquid Waste (Reaction Filtrates/Solvents) A->C D Halogenated Solid Waste Bin (Double-bagged, Labeled) B->D E Halogenated Solvent Carboy (Vented Cap, Secondary Containment) C->E F EPA-Approved Incineration Facility (RCRA Permitted TSDF) D->F E->F G Scrubber System (Neutralizes HBr & NOx Emissions) F->G Exhaust Gas

Caption: Workflow for the segregation, containment, and disposal of halogenated brominated imidazole waste streams.

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate containment is required to prevent respiratory exposure to the irritating dust.

  • Evacuate and Assess: Instruct personnel to step back from the spill area. If the spill is outside a fume hood, assess whether a respirator is required based on the volume of dust generated.

  • Wet Wipe Method (Solid Spill): Do not dry-sweep the powder, as this will aerosolize the compound. Instead, dampen a disposable absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) and gently wipe up the powder.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a final water wipe to remove any residual organic residue.

  • Disposal of Spill Materials: Treat all contaminated wipes and gloves as Halogenated Solid Waste and dispose of them in the designated bin outlined in Section 3.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." USWOnline. Available at:[Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.